DBCO-Val-Cit-PAB-MMAE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C77H107N11O14 |
|---|---|
Molecular Weight |
1410.7 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C77H107N11O14/c1-15-49(8)68(61(100-13)43-64(91)87-42-24-32-60(87)70(101-14)50(9)71(93)80-51(10)69(92)55-27-17-16-18-28-55)85(11)75(97)66(47(4)5)84-74(96)67(48(6)7)86(12)77(99)102-45-52-33-37-57(38-34-52)81-72(94)58(30-23-41-79-76(78)98)82-73(95)65(46(2)3)83-62(89)39-40-63(90)88-44-56-29-20-19-25-53(56)35-36-54-26-21-22-31-59(54)88/h16-22,25-29,31,33-34,37-38,46-51,58,60-61,65-70,92H,15,23-24,30,32,39-45H2,1-14H3,(H,80,93)(H,81,94)(H,82,95)(H,83,89)(H,84,96)(H3,78,79,98)/t49-,50+,51+,58-,60-,61+,65-,66-,67-,68-,69+,70+/m0/s1 |
InChI Key |
LRQROAFJMCLNMO-OOJNOBIFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of DBCO-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, DBCO-Val-Cit-PAB-MMAE. This system combines the principles of bioorthogonal chemistry for site-specific antibody conjugation with a clinically validated cleavable linker and a potent cytotoxic agent. We will delve into the individual contributions of the dibenzocyclooctyne (DBCO) group, the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker, and the microtubule-disrupting agent, monomethyl auristatin E (MMAE). This guide will further present quantitative data on the efficacy and stability of ADCs utilizing this system, detailed experimental protocols for their evaluation, and visual representations of the key mechanistic steps to provide a thorough resource for researchers in the field of targeted cancer therapy.
Introduction: A Modular Approach to Targeted Cancer Therapy
Antibody-drug conjugates represent a paradigm of precision medicine, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergy of its three core components: a monoclonal antibody (mAb) for tumor antigen recognition, a linker that is stable in circulation but labile within the tumor microenvironment or inside the cancer cell, and a cytotoxic payload to induce cell death. The this compound system is a sophisticated amalgamation of these components, each with a distinct and vital role in the therapeutic mechanism.
Core Components and Their Roles
The this compound construct is a modular system where each component is engineered for a specific function in the overall mechanism of action.
-
Dibenzocyclooctyne (DBCO): The Bioorthogonal Handle for Conjugation. DBCO is a cyclooctyne (B158145) that plays a crucial role in the site-specific conjugation of the linker-payload to an antibody. It facilitates a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction allows for the covalent attachment of the DBCO-functionalized linker-drug to an azide-modified antibody under physiological conditions, without affecting the antibody's structure or function.[3]
-
Valine-Citrulline-P-Aminobenzylcarbamate (Val-Cit-PAB): The Protease-Cleavable Linker. This linker is designed for controlled release of the cytotoxic payload.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a specific recognition site for Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[4][5] The Val-Cit linker is engineered to be stable in the bloodstream but is efficiently cleaved within the acidic environment of the lysosome.[5]
-
p-Aminobenzylcarbamate (PAB): This unit acts as a self-immolative spacer.[5] Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified, fully active MMAE payload.[5]
-
-
Monomethyl Auristatin E (MMAE): The Potent Cytotoxic Payload. MMAE is a synthetic antineoplastic agent and a potent inhibitor of tubulin polymerization.[6][7] By binding to tubulin, MMAE disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[] Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug but is highly effective as a payload in ADCs.[6]
The Multi-Step Mechanism of Action
The therapeutic effect of an ADC utilizing the this compound system is a cascade of events that begins with systemic administration and culminates in the targeted killing of cancer cells.
-
Circulation and Targeting: Following administration, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of cancer cells.[9]
-
Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[]
-
Lysosomal Trafficking: The internalized endosomal vesicle containing the ADC traffics to and fuses with a lysosome.[]
-
Enzymatic Cleavage: Inside the lysosome, the acidic environment and the presence of proteases, particularly Cathepsin B, lead to the cleavage of the Val-Cit dipeptide linker.[7][10]
-
Payload Release: The cleavage of the Val-Cit bond triggers the self-immolation of the PAB spacer, leading to the release of the free and fully active MMAE into the cytoplasm of the cancer cell.[5]
-
Induction of Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to G2/M phase cell cycle arrest and ultimately triggers programmed cell death (apoptosis).[][11]
Quantitative Data
The performance of ADCs is evaluated through various quantitative measures, including their cytotoxic potency (IC50 values) and their stability in plasma.
Table 1: In Vitro Cytotoxicity of vc-MMAE Constructs
| Cell Line | IC50 (nM) | Reference |
| SKBR3 | 410.54 ± 4.9 | [4] |
| HEK293 | 482.86 ± 6.4 | [4] |
| BJ | 480 | [4] |
| U2OS | 560 | [4] |
| U2OS-FGFR1 | 580 | [4] |
| MDA-MB-134-VI | 520 | [4] |
| BxPC-3 | 0.97 ± 0.10 | [12] |
| PSN-1 | 0.99 ± 0.09 | [12] |
| Capan-1 | 1.10 ± 0.44 | [12] |
| Panc-1 | 1.16 ± 0.49 | [12] |
Note: The data presented is for vc-MMAE constructs. The specific conjugation chemistry (e.g., DBCO) may influence the final IC50 values of the ADC.
Table 2: Plasma Stability of Val-Cit Linker-Based ADCs
| Linker Type | Species | Incubation Time | % Intact ADC Remaining | Reference |
| Val-Cit-PAB | Human | 28 days | No significant degradation | [6] |
| Val-Cit-PAB | Mouse | 6 days | >20% release | [13] |
| Val-Cit-PAB | Rat | 6 days | >4% release | [13] |
| Val-Cit-PAB | Monkey | 6 days | <1% release | [13] |
Note: The stability of the Val-Cit linker can vary between species, with notable instability observed in mouse plasma due to the activity of carboxylesterase 1C.[6]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation of ADCs.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-targeting control ADC in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, MTS, or a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, rat, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation: Process the plasma samples to separate the ADC from plasma proteins. This can be achieved using affinity chromatography with protein A/G beads or by precipitation methods.
-
Analysis:
-
Intact ADC Quantification: Analyze the amount of intact ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Released Payload Quantification: Quantify the amount of released MMAE in the plasma supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.
Cathepsin B Cleavage Assay
Objective: To confirm the specific cleavage of the Val-Cit linker by Cathepsin B.
Methodology:
-
Reaction Setup: In a microplate, combine the ADC, recombinant human Cathepsin B, and a suitable assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT as a reducing agent).
-
Controls: Include a negative control without Cathepsin B and a positive control with a known Cathepsin B substrate.
-
Incubation: Incubate the reaction mixture at 37°C for various time points.
-
Analysis: Stop the reaction and analyze the cleavage products by LC-MS to detect the released MMAE.
-
Data Analysis: Quantify the amount of released MMAE at each time point to determine the rate of cleavage.
Antibody Internalization Assay
Objective: To visualize and quantify the internalization of the ADC into target cells.
Methodology:
-
ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™) that fluoresces in the acidic environment of the endosomes and lysosomes.
-
Cell Treatment: Incubate the target cells with the fluorescently labeled ADC at 37°C for various time points.
-
Analysis:
-
Flow Cytometry: Quantify the increase in fluorescence intensity over time, which corresponds to the amount of internalized ADC.
-
Confocal Microscopy: Visualize the subcellular localization of the ADC within the cells.
-
-
Data Analysis: Plot the mean fluorescence intensity against time to determine the rate of internalization.
Mandatory Visualizations
Diagram 1: Overall Mechanism of Action of this compound ADC
Caption: The sequential mechanism of action of a this compound ADC.
Diagram 2: Val-Cit-PAB Linker Cleavage Pathway
Caption: Enzymatic cleavage and self-immolation of the Val-Cit-PAB linker.
Diagram 3: Experimental Workflow for In Vitro Cytotoxicity
Caption: A typical workflow for determining the in vitro cytotoxicity of an ADC.
Conclusion
The this compound system represents a highly engineered and effective platform for the development of antibody-drug conjugates. The combination of site-specific, bioorthogonal conjugation via DBCO, a protease-sensitive, self-immolative linker, and a potent cytotoxic payload provides a robust mechanism for targeted cancer cell killing. Understanding the intricacies of this mechanism, supported by quantitative data and validated experimental protocols, is paramount for the successful development of novel and improved ADC therapeutics. This guide serves as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, ADC linker, 2768446-73-5 | BroadPharm [broadpharm.com]
- 4. herbmedpharmacol.com [herbmedpharmacol.com]
- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. DBCO-PEG4-Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 10. zymeworks.com [zymeworks.com]
- 11. One moment, please... [sterlingpharmasolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to DBCO-Val-Cit-PAB-MMAE for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the DBCO-Val-Cit-PAB-MMAE drug-linker conjugate, a critical component in the development of next-generation, site-specific antibody-drug conjugates (ADCs). This document details the core components, mechanism of action, relevant quantitative data, experimental protocols, and key molecular pathways associated with this advanced ADC technology. The guide is intended to serve as a resource for researchers and professionals in the field of targeted cancer therapy.
Introduction: The Architecture of a Precision Weapon
This compound is a sophisticated, pre-formed drug-linker system designed for the creation of antibody-drug conjugates. It combines the principles of bioorthogonal chemistry with lysosomal-cleavage technology to ensure stable drug transport in circulation and potent, targeted release within cancer cells. This system is comprised of three key functional units:
-
Dibenzocyclooctyne (DBCO): A highly reactive cyclic alkyne that serves as the bioorthogonal "click" handle. It enables the covalent attachment of the drug-linker to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is highly efficient and biocompatible, making it ideal for conjugating sensitive biomolecules.[1][2]
-
Valine-Citrulline-PAB (Val-Cit-PAB): A protease-cleavable linker system. The Val-Cit dipeptide is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[3][4] Following cleavage, the p-aminobenzylcarbamate (PABC) spacer undergoes a self-immolative 1,6-elimination reaction to release the unmodified cytotoxic payload.[5]
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[2][6] MMAE functions as a mitotic inhibitor by binding to tubulin and disrupting microtubule polymerization. This leads to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[5][7] Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug but is highly effective as an ADC payload.[6]
Mechanism of Action: From Systemic Circulation to Cellular Demise
The therapeutic action of an ADC constructed with this compound is a multi-step process designed for maximal tumor cell killing with minimal off-target effects.
-
Circulation and Targeting: The ADC circulates in the bloodstream. The stable Val-Cit linker prevents premature release of MMAE.[4] The monoclonal antibody (mAb) component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endocytic vesicle containing the ADC traffics to and fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide bond of the linker.[3]
-
Self-Immolation and Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, leading to the release of free, unmodified MMAE into the cytoplasm of the cancer cell.[5]
-
Cytotoxic Effect: The released MMAE binds to tubulin, disrupting microtubule dynamics, inducing G2/M cell cycle arrest, and ultimately leading to apoptotic cell death.[5][7]
-
Bystander Effect: As a membrane-permeable molecule, the released MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the bystander effect. This is a key advantage for treating heterogeneous tumors.[8]
Quantitative Data and Efficacy
The efficacy of an ADC is determined by several factors, including its in vitro cytotoxicity, drug-to-antibody ratio (DAR), and in vivo anti-tumor activity. While specific data for ADCs constructed with the exact this compound linker is not extensively published in consolidated tables, the following data for structurally similar Val-Cit-MMAE ADCs provide a strong indication of expected performance.
Table 1: In Vitro Cytotoxicity of Val-Cit-MMAE ADCs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | HER2 | Trastuzumab-vc-MMAE | 410.54 ± 4.9 | [9] |
| N87 | Gastric Cancer | HER2 | Trastuzumab-vc-MMAE | ~0.1 | [10] |
| BxPC-3 | Pancreatic Cancer | Tissue Factor | Anti-TF-vc-MMAE | 0.97 ± 0.10 | [11] |
| PSN-1 | Pancreatic Cancer | Tissue Factor | Anti-TF-vc-MMAE | 0.99 ± 0.09 | [11] |
| Capan-1 | Pancreatic Cancer | Tissue Factor | Anti-TF-vc-MMAE | 1.10 ± 0.44 | [11] |
| Panc-1 | Pancreatic Cancer | Tissue Factor | Anti-TF-vc-MMAE | 1.16 ± 0.49 | [11] |
Note: IC50 values are highly dependent on the specific antibody, target antigen expression levels, and experimental conditions.
Table 2: Drug-to-Antibody Ratio (DAR) and In Vivo Efficacy of vc-MMAE ADCs
| ADC | Target | Tumor Model | Dosing | DAR | Outcome | Reference |
| cAC10-vc-MMAE | CD30 | L-82 Xenograft | Single dose, 3 mg/kg | 4 | Complete tumor remission | [5] |
| cOKT9-vc-MMAE | CD71 | L-82 Xenograft | Single dose | 4 | Dose-dependent tumor growth inhibition | [5] |
| h1F6-vc-MMAE | CD70 | L-82 Xenograft | Single dose | 4 | Dose-dependent tumor growth inhibition | [5] |
| Erbitux-vc-PAB-MMAE | EGFR | A549 Xenograft | Not specified | Not specified | Effective inhibition of tumor growth | [12] |
| Anti-CD30 ADCs | CD30 | Murine Xenograft | Not specified | 2, 4, 8 | DAR of 4 showed comparable in vivo efficacy to DAR of 8 with better tolerability | [13] |
Note: In vivo efficacy is dependent on the tumor model, dosing regimen, and ADC characteristics. Higher DARs do not always translate to better in vivo efficacy and can lead to faster clearance and increased toxicity.[13]
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs. The following sections provide generalized protocols for key experimental procedures.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the sequential coupling of its constituent parts. A generalized workflow is as follows:
-
Synthesis of Fmoc-Val-Cit-PAB-MMAE:
-
The cleavable linker precursor, Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate (PNP), is synthesized according to established methods.
-
Fmoc-Val-Cit-PAB-PNP is reacted with MMAE in the presence of a base such as N,N'-Diisopropylethylamine (DIPEA) in a solvent like N,N-Dimethylformamide (DMF).
-
The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
-
The product, Fmoc-Val-Cit-PAB-MMAE, is purified by preparative HPLC.[14]
-
-
Deprotection to Yield NH2-Val-Cit-PAB-MMAE:
-
The Fmoc protecting group is removed from Fmoc-Val-Cit-PAB-MMAE using a solution of piperidine (B6355638) in DMF.
-
The reaction is monitored by HPLC until completion.
-
The deprotected product, NH2-Val-Cit-PAB-MMAE, is purified by preparative HPLC and lyophilized.[14]
-
-
Coupling with a DBCO-containing Acid:
-
A DBCO-containing carboxylic acid (e.g., DBCO-PEG4-acid) is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA in DMF.
-
The deprotected NH2-Val-Cit-PAB-MMAE is added to the activated DBCO-acid solution.
-
The reaction is stirred at room temperature and monitored by HPLC.
-
The final product, this compound, is purified by preparative HPLC and lyophilized to yield a white solid.[14]
-
Conjugation of this compound to an Azide-Modified Antibody
This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) to generate the ADC.
-
Antibody Preparation:
-
An azide-modified antibody (produced, for example, by incorporating an azide-bearing unnatural amino acid like p-azidomethyl-L-phenylalanine) is prepared in an appropriate buffer (e.g., PBS, pH 7.4).
-
The antibody concentration is adjusted to 1-10 mg/mL.
-
-
Reagent Preparation:
-
A stock solution of this compound is prepared in a water-miscible organic solvent such as DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
A 1.5 to 5-fold molar excess of the this compound solution is added to the azide-modified antibody solution.[8]
-
The final concentration of the organic solvent should not exceed 10-20% (v/v) to maintain antibody integrity.
-
The reaction mixture is incubated at room temperature or 4°C for 4-24 hours.
-
-
Purification of the ADC:
-
The resulting ADC is purified from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or dialysis.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC)-HPLC or Reverse Phase (RP)-HPLC. Mass spectrometry can also be used for accurate DAR measurement.
-
Purity and Aggregation: Size-Exclusion Chromatography (SEC)-HPLC is used to determine the purity of the ADC and quantify the percentage of aggregates.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the IC50 of the ADC in cancer cell lines.
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allowed to attach overnight.
-
-
ADC Treatment:
-
The ADC is serially diluted in cell culture medium to a range of concentrations.
-
The medium in the wells is replaced with the ADC-containing medium. Control wells with untreated cells and cells treated with the unconjugated antibody and free drug-linker are included.
-
-
Incubation:
-
The plate is incubated for a period of 48 to 144 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
For MTT assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. A solubilization solution (e.g., DMSO or SDS-HCl) is then added to dissolve the formazan (B1609692) crystals.[7]
-
For XTT assay: XTT reagent (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added and incubated for 2-4 hours. The formazan product is water-soluble.[7]
-
-
Data Analysis:
-
The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Cell viability is calculated as a percentage relative to the untreated control.
-
The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.[7]
-
In Vivo Efficacy Study (Mouse Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Tumor growth is monitored by measuring tumor volume with calipers.
-
When tumors reach a specified size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[8]
-
-
ADC Administration:
-
The ADC, unconjugated antibody, and vehicle control are administered to the respective groups, typically via intravenous injection. Dosing and schedule will vary depending on the ADC and tumor model.[6]
-
-
Monitoring and Endpoint:
-
Tumor volume and mouse body weight are measured regularly (e.g., twice a week).
-
The study is concluded when tumors in the control group reach a predetermined maximum size, or at a specified time point.[8]
-
-
Data Analysis:
-
The mean tumor volume for each group is plotted over time.
-
Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.
-
Statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Signaling Pathways and Workflows
MMAE-Induced Apoptotic Signaling Pathway
The release of MMAE into the cytoplasm of a cancer cell initiates a cascade of events leading to programmed cell death.
Caption: MMAE inhibits tubulin polymerization, leading to G2/M arrest and caspase-dependent apoptosis.
Experimental Workflow for ADC Synthesis and Evaluation
The development of an ADC using this compound follows a logical progression from chemical synthesis to biological evaluation.
Caption: A streamlined workflow for the development and evaluation of a site-specific ADC.
Conclusion
The this compound drug-linker conjugate represents a powerful and versatile tool in the field of antibody-drug conjugates. By integrating a bioorthogonal handle for site-specific conjugation with a highly selective, enzyme-cleavable linker and a potent cytotoxic payload, this system enables the development of more homogeneous, stable, and effective ADCs. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the research and development of novel targeted therapies for cancer, ultimately aiming to improve therapeutic outcomes for patients.
References
- 1. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
- 2. This compound, ADC linker, 2768446-73-5 | BroadPharm [broadpharm.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. njbio.com [njbio.com]
- 5. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure and Application of DBCO-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker payload, DBCO-Val-Cit-PAB-MMAE. This molecule is a critical component in the development of targeted cancer therapies, enabling the selective delivery of the potent cytotoxic agent Monomethyl Auristatin E (MMAE) to tumor cells. This document details the molecular structure, the function of its constituent parts, and its mechanism of action. Furthermore, it provides detailed experimental protocols for its synthesis, conjugation to antibodies via copper-free click chemistry, and subsequent in vitro characterization. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biopharmaceutical drugs designed as targeted therapy for treating cancer. Unlike conventional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. This is achieved by linking a potent cytotoxic agent to a monoclonal antibody (mAb) that specifically binds to a target antigen expressed on the surface of cancer cells. The linker connecting the antibody and the cytotoxic payload is a critical component of the ADC, as it must remain stable in circulation and then efficiently release the payload within the target cell.
This compound is a state-of-the-art drug-linker construct used in the synthesis of ADCs.[1][2] It features a dibenzocyclooctyne (DBCO) group for bioorthogonal, copper-free click chemistry, a protease-cleavable Val-Cit linker, a self-immolative p-aminobenzylcarbamate (PAB) spacer, and the potent antimitotic agent, MMAE.[1][2] This guide will provide an in-depth exploration of this molecule's structure and function.
Molecular Structure and Components
The this compound molecule is a complex assembly of four key functional units, each with a distinct role in the overall mechanism of action of the resulting ADC.
-
Dibenzocyclooctyne (DBCO): The DBCO group is a strained alkyne that serves as a highly reactive handle for copper-free click chemistry.[1] This bioorthogonal reaction allows for the efficient and specific conjugation of the drug-linker to an azide-modified antibody without the need for a cytotoxic copper catalyst, which can be detrimental to the antibody's integrity.
-
Valine-Citrulline (Val-Cit) Linker: This dipeptide sequence is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[3] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload.
-
p-Aminobenzylcarbamate (PAB) Spacer: The PAB group acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified MMAE payload.
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic analogue of the natural product dolastatin 10. It is an antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[4] Due to its high toxicity, it is unsuitable for use as a standalone chemotherapeutic agent but is highly effective as an ADC payload.[4]
Below is a diagram illustrating the modular structure of this compound.
Caption: Modular components of the this compound drug-linker.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₇₇H₁₀₇N₁₁O₁₄ | [5] |
| Molecular Weight | 1410.8 g/mol | [5] |
| Purity (typical) | >95% | [5] |
| Storage Conditions | -20°C (solid), -80°C (in solution) | [6] |
| Solubility | Soluble in DMSO, DMF | [4] |
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound, its conjugation to an azide-modified antibody, and in vitro assays to characterize the resulting ADC.
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following protocol is adapted from the synthesis of a structurally similar compound, DBCO-PEG5-Val-Cit-MMAE.
Materials:
-
Fmoc-Val-Cit-PAB-MMAE
-
Piperidine (B6355638) in DMF (20%)
-
DBCO-acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC system
Procedure:
-
Fmoc Deprotection:
-
Dissolve Fmoc-Val-Cit-PAB-MMAE in anhydrous DMF.
-
Add 20% piperidine in DMF to the solution and stir at room temperature for 1 hour.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the mixture under a stream of nitrogen to obtain crude H-Val-Cit-PAB-MMAE. This intermediate is typically used in the next step without further purification.
-
-
DBCO Coupling:
-
Dissolve the crude H-Val-Cit-PAB-MMAE, DBCO-acid (1.2 equivalents), and HBTU (1.5 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 20 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the reaction mixture by reverse-phase preparative HPLC to yield the final product, this compound.
-
Caption: Workflow for the synthesis of this compound.
Antibody Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of this compound to an azide-modified monoclonal antibody.
Materials:
-
Azide-modified monoclonal antibody (in PBS, pH 7.4)
-
This compound (dissolved in DMSO)
-
PBS (Phosphate-Buffered Saline), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Ensure the azide-modified antibody is in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.
-
-
Click Reaction:
-
Add a 3-5 molar excess of the this compound solution in DMSO to the antibody solution. The final concentration of DMSO should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute the ADC with PBS, pH 7.4, and collect the fractions containing the purified ADC.
-
Caption: Experimental workflow for ADC conjugation.
In Vitro Cathepsin B Cleavage Assay
This assay determines the susceptibility of the Val-Cit linker within the ADC to cleavage by Cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (freshly prepared)
-
HPLC-MS system
Procedure:
-
Cathepsin B Activation:
-
Pre-incubate the recombinant Cathepsin B in the Activation Buffer for 15 minutes at 37°C.
-
-
Cleavage Reaction:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the reaction by adding the activated Cathepsin B solution. A typical final concentration is 20 nM enzyme and 1 µM ADC.
-
Incubate the reaction at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Analysis:
-
Analyze the samples by HPLC-MS to quantify the amount of released MMAE payload over time.
-
Mechanism of Action and Signaling Pathway
The mechanism of action of an ADC utilizing this compound is a multi-step process that leads to the targeted killing of cancer cells.
-
Targeting and Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to its specific target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically via receptor-mediated endocytosis, and trafficked to the lysosome.
-
Enzymatic Cleavage: Inside the lysosome, the high concentration of proteases, such as Cathepsin B, cleaves the Val-Cit linker of the ADC.
-
Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, leading to the release of free, unmodified MMAE into the cytoplasm.
-
Tubulin Inhibition and Apoptosis: The released MMAE binds to tubulin, disrupting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).
The signaling pathway initiated by MMAE-induced mitotic arrest involves the activation of the spindle assembly checkpoint, leading to the activation of pro-apoptotic proteins and the execution of the apoptotic cascade.
Caption: Cellular mechanism of action of a this compound ADC.
Conclusion
This compound is a highly sophisticated and effective drug-linker for the development of next-generation antibody-drug conjugates. Its modular design, incorporating a bioorthogonal handle for precise conjugation, a highly specific cleavable linker, and a potent cytotoxic payload, provides a robust platform for creating targeted cancer therapies with an improved therapeutic window. The detailed protocols and information provided in this guide offer a solid foundation for researchers and drug developers working with this important molecule.
References
The Lynchpin of Potent Antibody-Drug Conjugates: An In-depth Technical Guide to the Role of MMAE
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin E (MMAE) has solidified its position as a cornerstone in the development of antibody-drug conjugates (ADCs), a revolutionary class of targeted cancer therapeutics. This highly potent, synthetic antineoplastic agent, derived from the natural product dolastatin 10, offers a powerful cytotoxic payload that, when precisely delivered to tumor cells by a monoclonal antibody, unleashes a formidable anti-cancer effect. This technical guide provides a comprehensive exploration of the multifaceted role of MMAE in ADCs, detailing its mechanism of action, conjugation chemistry, and the critical interplay between its cytotoxic potency and the overall efficacy and safety of the conjugate.
Core Mechanism of Action: Microtubule Disruption and Apoptotic Cascade
MMAE exerts its cytotoxic effects by potently inhibiting tubulin polymerization.[1] Upon entering a cell, MMAE binds to tubulin, the protein subunit of microtubules, thereby disrupting the formation of the mitotic spindle, a crucial apparatus for cell division.[2][3] This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering a cascade of events culminating in apoptosis, or programmed cell death.[4]
The journey of MMAE from the ADC to its intracellular target is a meticulously orchestrated process. The ADC, circulating in the bloodstream, selectively binds to a specific antigen on the surface of a cancer cell.[4] Following this binding event, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[4][5] The acidic environment and proteolytic enzymes within the lysosome cleave the linker connecting MMAE to the antibody, liberating the active cytotoxic payload into the cytoplasm where it can engage with its tubulin target.[1]
The Bystander Effect: Amplifying Therapeutic Reach
A key attribute of MMAE that significantly enhances its therapeutic potential is its ability to induce a "bystander effect."[4][6] Due to its cell-permeable nature, once released into a target cancer cell, MMAE can diffuse across the cell membrane and into the surrounding tumor microenvironment.[7][8] This allows it to kill neighboring, antigen-negative cancer cells that would otherwise be unaffected by the targeted therapy.[9][10] This phenomenon is particularly crucial for treating heterogeneous tumors where antigen expression can be varied.[8]
Physicochemical and Pharmacokinetic Properties of MMAE
The chemical structure of MMAE contributes to its high potency and its suitability as an ADC payload. It is a synthetic analogue of dolastatin 10, but with modifications that enhance its activity and allow for stable conjugation to antibodies.[2][3]
| Property | Value | Reference(s) |
| Chemical Formula | C39H67N5O7 | [1] |
| Molar Mass | 717.993 g·mol−1 | [1] |
| Mechanism of Action | Tubulin Polymerization Inhibitor | |
| Cell Permeability | High | [7] |
Efficacy and Potency of MMAE-Containing ADCs
The efficacy of MMAE-based ADCs has been demonstrated in numerous preclinical and clinical studies. Its high potency is reflected in the low concentrations required to induce cancer cell death.
In Vitro Cytotoxicity of MMAE
The half-maximal inhibitory concentration (IC50) of free MMAE is typically in the nanomolar to picomolar range across a variety of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MDA-MB-468 | Breast Cancer | ~1 | [11] |
| MDA-MB-453 | Breast Cancer | >1 | [11] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [12] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [12] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [12] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [12] |
| BT-474 | Breast Cancer | ~1 | [6] |
| Karpas-299 | Non-Hodgkin's Lymphoma | ~0.1 | [6] |
In Vivo Efficacy of MMAE ADCs in Xenograft Models
Preclinical studies using xenograft models have consistently shown the potent anti-tumor activity of MMAE-ADCs.
| ADC Target | Tumor Model | Dosing Regimen | Outcome | Reference(s) |
| CD30 | Karpas-299 Lymphoma | 0.5 mg/kg, single dose | 100% complete regression | [6] |
| HER2 | BT-474 Breast Cancer | 5 mg/kg, two doses | Complete tumor regression | [6] |
| CDCP1 | TKCC2.1 Pancreatic Cancer | 5 mg/kg, every two weeks | Significantly slowed tumor growth | [13] |
| CDCP1 | HEY Ovarian Cancer | 5 mg/kg, every two weeks | Almost completely blocked tumor growth | [13] |
| CDCP1 | HCT116 Colorectal Cancer | 5 mg/kg, every two weeks | Significantly slowed tumor growth | [13] |
Toxicity Profile of MMAE-Based ADCs
While highly effective, the potent cytotoxicity of MMAE also contributes to the toxicity profile of ADCs. The most commonly reported Grade 3/4 toxicities in clinical trials of MMAE-ADCs include neutropenia, anemia, and peripheral neuropathy.[14][15] These off-target toxicities are often related to the premature release of the payload in circulation or uptake by healthy, rapidly dividing cells.[16]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the IC50 of an MMAE-ADC.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
MMAE-ADC and control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[14]
-
ADC Treatment: Prepare serial dilutions of the MMAE-ADC and a negative control ADC in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.
In Vitro Bystander Effect Assay (Co-culture Method)
This protocol describes a co-culture assay to evaluate the bystander killing effect of an MMAE-ADC.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (engineered to express a fluorescent protein like GFP for identification)
-
Complete culture medium
-
Multi-well plates
-
MMAE-ADC and control ADC
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in the same well of a multi-well plate at a defined ratio (e.g., 1:1).[9]
-
ADC Treatment: Treat the co-culture with the MMAE-ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in a monoculture setting.[9]
-
Incubation: Incubate the plate for 48-72 hours.[4]
-
Analysis: Quantify the viability of the Ag- (GFP-positive) cell population using flow cytometry or fluorescence microscopy. A significant reduction in the viability of Ag- cells in the co-culture compared to the monoculture control indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for assessing the in vivo efficacy of an MMAE-ADC in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Tumor cell line expressing the target antigen
-
MMAE-ADC, control ADC, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the tumor cells into the flank of the mice.[5][17]
-
Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment groups.[5]
-
ADC Administration: Administer the MMAE-ADC, control ADC, and vehicle intravenously at specified doses and schedules.[5]
-
Tumor Monitoring: Measure the tumor volume with calipers regularly (e.g., twice a week).[17]
-
Toxicity Assessment: Monitor the body weight and general health of the mice as indicators of toxicity.
-
Endpoint: Euthanize the mice when the tumors reach a maximum allowed size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Kaplan-Meier survival curves can also be generated.
Visualizing the Core Concepts
To further elucidate the complex processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Workflow of MMAE-ADC from extracellular binding to induction of apoptosis.
Caption: Diagram illustrating the bystander killing effect of MMAE.
Caption: High-level workflow for the development and evaluation of MMAE-ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. zymeworks.com [zymeworks.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to DBCO Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals, the ability to precisely and efficiently conjugate molecules in complex biological systems is paramount. Copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a powerful tool for creating stable covalent bonds without the need for cytotoxic copper catalysts. At the forefront of this technology is Dibenzocyclooctyne (DBCO), a highly reactive and stable cyclooctyne (B158145) that has revolutionized bioconjugation. This guide provides a comprehensive overview of the core principles of DBCO copper-free click chemistry, detailed experimental protocols, and quantitative data to inform experimental design.
Core Principles of DBCO Copper-Free Click Chemistry
DBCO copper-free click chemistry is a bioorthogonal reaction, meaning it can occur within a living system without interfering with native biochemical processes.[] The reaction is based on the [3+2] cycloaddition between a strained alkyne (DBCO) and an azide (B81097) to form a stable triazole linkage.[2][3]
The key to this copper-free reaction lies in the inherent ring strain of the DBCO molecule.[4][5] This strain significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures and in aqueous environments.[6][7] This contrasts with the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), which, despite its efficiency, is limited in biological applications due to the cytotoxicity of the copper catalyst.[4][5][8]
Advantages of DBCO Copper-Free Click Chemistry:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for in vivo applications, including live-cell imaging and targeted drug delivery.[6][8][9]
-
High Specificity and Bioorthogonality: DBCO and azide groups are largely absent in biological systems and react selectively with each other, minimizing off-target reactions.[][7][9]
-
Fast Reaction Kinetics: The strain-promoted nature of the reaction ensures rapid and efficient conjugation, even at low concentrations.[][6]
-
Stability: Both DBCO and azide functional groups, as well as the resulting triazole linkage, are stable under a wide range of physiological conditions.[6][9]
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and temperature.[7][9]
Quantitative Data for DBCO Reactions
The efficiency of DBCO click chemistry is often described by second-order rate constants (k). Higher values indicate faster reactions. The following table summarizes reported reaction rates for DBCO with various azides under different conditions.
| Cyclooctyne | Azide | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| DBCO | Benzyl azide | Various | 25 | ~0.1 - 1.0 |
| DBCO | 3-azido-L-alanine | PBS (pH 7) | 25 | 0.32 - 0.85[10] |
| DBCO | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 25 | 0.55 - 1.22[10] |
| DBCO-PEG5-Herceptin | Azide 4 | HEPES | 25 | ~0.37[10] |
| DBCO-Herceptin | Azide 4 | HEPES | 25 | ~0.24[10] |
Note: Reaction rates can be influenced by factors such as the specific structures of the DBCO and azide reactants, solvent, pH, and temperature.[10][11]
Key Experimental Protocols
This section provides detailed methodologies for common applications of DBCO copper-free click chemistry.
Protocol 1: Labeling of an Antibody with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines (e.g., Tris) or sodium azide.
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Spin desalting columns or other means of buffer exchange/purification.
Methodology:
-
Antibody Preparation:
-
If necessary, exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0) using a spin desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.[12]
-
-
DBCO-NHS Ester Stock Solution Preparation:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[13]
-
-
Labeling Reaction:
-
Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[14]
-
The final concentration of DMSO or DMF in the reaction mixture should be kept below 20% to avoid protein precipitation.[13][15]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[14][16]
-
-
Quenching and Purification:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).[17][18]
-
Store the purified DBCO-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Note that the reactivity of the DBCO group may decrease over time.[9][13]
-
Protocol 2: Copper-Free Click Chemistry Conjugation of a DBCO-Labeled Antibody to an Azide-Modified Molecule
This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled antibody
-
Azide-functionalized molecule (e.g., peptide, oligonucleotide, small molecule drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Methodology:
-
Reaction Setup:
-
Mix the DBCO-labeled antibody with a 1.5 to 10-fold molar excess of the azide-functionalized molecule in the reaction buffer.[15] The optimal molar ratio may need to be determined empirically.
-
-
Incubation:
-
Purification:
-
Purify the antibody conjugate from excess, unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.[15]
-
-
Characterization:
Visualizing Workflows and Mechanisms
To better understand the processes involved in DBCO copper-free click chemistry, the following diagrams illustrate the core reaction mechanism and a typical experimental workflow.
Applications in Research and Drug Development
The versatility and robustness of DBCO copper-free click chemistry have led to its widespread adoption in various fields:
-
Antibody-Drug Conjugates (ADCs): DBCO chemistry allows for the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs with improved therapeutic windows.[2]
-
Targeted Drug Delivery: Therapeutic agents can be conjugated to targeting ligands or nanoparticles functionalized with DBCO, enabling selective delivery to disease sites and minimizing off-target effects.[19][20]
-
Molecular Imaging: Fluorophores, radiolabels, or other imaging agents can be attached to biomolecules using DBCO click chemistry for in vivo imaging and tracking.[21]
-
Biomolecule Labeling: The specific and efficient labeling of proteins, nucleic acids, and lipids in living cells allows for the study of their function and dynamics in their native environment.[][21]
-
Materials Science: DBCO chemistry is used to functionalize surfaces, polymers, and nanoparticles for a wide range of applications, including biosensors and advanced materials.[21]
References
- 2. researchgate.net [researchgate.net]
- 3. medium.com [medium.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. interchim.fr [interchim.fr]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 9. broadpharm.com [broadpharm.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. hiyka.com [hiyka.com]
- 20. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 21. creativepegworks.com [creativepegworks.com]
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this tripartite structure is the linker, a component that critically dictates the ADC's therapeutic index by ensuring its stability in systemic circulation and enabling the conditional release of its payload within the tumor microenvironment or target cells.[1] Cleavable linkers, designed to break under specific physiological triggers, are employed in the majority of clinically approved ADCs, highlighting their efficacy across a broad range of cancer types.[2][3]
This technical guide offers a comprehensive exploration of the primary classes of cleavable linkers used in ADC development. It details their mechanisms of action, presents comparative quantitative data on their performance, provides in-depth experimental protocols for their evaluation, and illustrates key biological and developmental workflows.
Types of Cleavable Linkers and Mechanisms of Action
The rational design of an ADC hinges on the selection of a linker that remains stable in circulation to prevent premature payload release and subsequent off-target toxicity, yet cleaves efficiently upon reaching the target.[3][] The main strategies for controlled cleavage exploit the unique physiological differences between the extracellular environment and the intracellular compartments of tumor cells.
pH-Sensitive Linkers (e.g., Hydrazones)
Hydrazone linkers are designed to be acid-labile, leveraging the pH gradient between the bloodstream (pH ~7.4) and the acidic interiors of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[3][5] Once an ADC is internalized, the lower pH environment catalyzes the hydrolysis of the hydrazone bond, releasing the cytotoxic payload.[] This mechanism was notably used in the first-generation ADC, gemtuzumab ozogamicin.[3] However, concerns about their plasma stability have led to the development of more stable alternatives, as some hydrazone-based linkers have shown susceptibility to hydrolysis in circulation.[7][8]
Reductively Cleavable Linkers (e.g., Disulfides)
Disulfide linkers exploit the significant redox potential difference between the extracellular space and the intracellular cytoplasm.[3] The cytoplasm maintains a highly reducing environment due to a high concentration of glutathione (B108866) (GSH) (1-10 mM), compared to the much lower concentration in the plasma (~5 µM).[][] This differential facilitates the selective reduction and cleavage of the disulfide bond, liberating the payload only after the ADC has entered the cell.[] The stability of these linkers can be fine-tuned by introducing steric hindrance around the disulfide bond; increased steric bulk generally correlates with greater plasma stability.[5][11]
Enzymatically Cleavable Linkers
This class of linkers incorporates motifs that are substrates for specific enzymes that are highly active within tumor cells, particularly in the lysosome. This strategy offers a highly specific release mechanism.
-
Peptide Linkers: These are the most common type of enzymatically cleavable linker, typically containing a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[1][] These sequences are recognized and cleaved by lysosomal proteases, like Cathepsin B, which are often upregulated in cancer cells.[][13] The Val-Cit linker, in particular, exhibits a good balance of high plasma stability and efficient enzymatic cleavage.[13] Upon cleavage, a self-immolative spacer often triggers the subsequent release of the unmodified payload.[14]
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, a lysosomal enzyme that is also overexpressed in some tumor types and abundant in the tumor microenvironment.[13][15] β-glucuronide linkers are notably hydrophilic, which can help mitigate aggregation issues often seen with ADCs carrying hydrophobic payloads and can improve the overall solubility of the conjugate.[13][16]
Data Presentation: Comparative Stability and Cleavage
The selection of a linker is a data-driven process. The following tables summarize quantitative data on the stability and cleavage characteristics of different cleavable linkers compiled from various studies. Note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, antibodies, and payloads used.
Table 1: Stability of pH-Sensitive (Hydrazone) Linkers
| Linker Type/ADC Model | Condition | Stability Metric | Value | Reference(s) |
|---|---|---|---|---|
| Phenylketone-derived Hydrazone | Human/Mouse Plasma (pH 7.4) | Half-life (t½) | ~2 days | [8] |
| Carbonate-based Linker (Sacituzumab govitecan) | Serum (pH 7.4) | Half-life (t½) | ~36 hours | [8] |
| General Hydrazone Linker | Plasma (pH 7.4) | % Stability | >92% over 48 hours | [] |
| General Hydrazone Linker | Acidic Buffer (pH 5.5) | % Cleavage | >90% | [] |
| Silyl ether-based Linker | Human Plasma (pH 7.4) | Half-life (t½) | >7 days |[8][17] |
Table 2: Stability of Reductively Cleavable (Disulfide) Linkers
| Linker Type/Feature | Condition | Stability Metric | Value | Reference(s) |
|---|---|---|---|---|
| Unsubstituted Disulfide | Intracellular GSH (1-10 mM) | Cleavage | Readily cleaved | [5] |
| Sterically Hindered (α-methyl) | Plasma | Stability | Increased vs. unsubstituted | [5] |
| Sterically Hindered (Boc-AEDI-OH) | Plasma | Stability | Enhanced stability | [11] |
| Disulfide-based ADC | Intracellular GSH | Cleavage | Efficient payload release |[] |
Table 3: Stability and Cleavage of Enzymatically Cleavable Linkers
| Linker Type | Condition | Stability Metric | Value | Reference(s) |
|---|---|---|---|---|
| Val-Cit | Human Plasma | Half-life (t½) | ~230 days | [18] |
| Val-Cit | Mouse Plasma | Half-life (t½) | ~80 hours | [18] |
| Phe-Lys | Human Plasma | Half-life (t½) | ~30 days | [18] |
| Phe-Lys | Mouse Plasma | Half-life (t½) | ~12.5 hours | [18] |
| Val-Cit (Vedotin) | Human Liver Lysosomes | % Cleavage | >80% within 30 mins | [19] |
| Val-Ala (Tesirine) | Human Liver Lysosomes | % Cleavage | Near complete in 24 hrs (slower than Val-Cit) | [19] |
| β-Glucuronide-MMAF | Rat Plasma | Half-life (t½) | ~81 days (extrapolated) | [2] |
| Tandem Linker (Glucuronide-Peptide) | Rat Serum (37°C) | % Payload Loss | No loss detected over 7 days |[2] |
Core Visualizations: Workflows and Pathways
Visualizing the complex processes involved in ADC development and mechanism of action is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key logical and biological workflows.
ADC Development and Evaluation Workflow
The development of a clinically viable ADC is a multi-stage process that involves rigorous screening, characterization, and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 7. benchchem.com [benchchem.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
An In-depth Technical Guide to the Synthesis of DBCO-Val-Cit-PAB-MMAE
This technical guide provides a comprehensive overview of the synthesis pathway for DBCO-Val-Cit-PAB-MMAE, a critical drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the synthesis workflow.
Introduction
This compound is a sophisticated chemical entity that plays a pivotal role in targeted cancer therapy. It comprises four key components:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific conjugation of the drug-linker to an azide-modified antibody.
-
Valine-Citrulline (Val-Cit): A dipeptide linker that is specifically cleaved by Cathepsin B, an enzyme that is often overexpressed in the lysosomal compartments of tumor cells. This enzymatic cleavage ensures the selective release of the cytotoxic payload within the target cancer cells.
-
p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, undergoes a 1,6-elimination reaction to release the active drug.
-
Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.
The modular design of this drug-linker allows for precise control over the delivery and release of the cytotoxic payload, enhancing the therapeutic window of ADCs by minimizing off-target toxicity.
Overall Synthesis Pathway
The synthesis of this compound is a multi-step process that can be broadly divided into three main stages:
-
Synthesis of the protected dipeptide-spacer (Fmoc-Val-Cit-PAB-OH): This involves the sequential coupling of L-Citrulline, p-aminobenzyl alcohol, and L-Valine, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
-
Conjugation of MMAE to the linker (Fmoc-Val-Cit-PAB-MMAE): The potent cytotoxic drug, MMAE, is coupled to the C-terminus of the dipeptide-spacer.
-
Introduction of the DBCO moiety (this compound): The Fmoc protecting group is removed, and a DBCO-containing moiety is coupled to the newly exposed N-terminus.
The following diagram illustrates the logical workflow of the synthesis.
Experimental Protocols and Data
This section provides detailed experimental protocols for the key steps in the synthesis of this compound.
Stage 1: Synthesis of Fmoc-Val-Cit-PAB-OH
The synthesis of the core dipeptide-spacer can be achieved through either solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
This method offers the advantage of simplified purification by retaining the growing peptide chain on a solid support.
Experimental Protocol:
-
Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and add it to the resin. Agitate the mixture for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Valine): Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent like HATU.
-
Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Purification: Precipitate the product in cold diethyl ether and purify by reverse-phase HPLC.
| Parameter | Value/Description | Reference |
| Resin | Rink amide resin | [1] |
| Coupling Reagents | HBTU, HOBt, DIPEA, HATU | [1] |
| Fmoc Deprotection | 20% piperidine in DMF | [1] |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | [1] |
Experimental Protocol:
-
Synthesis of Fmoc-Val-Cit-OH: This dipeptide can be synthesized using standard solution-phase peptide coupling methods.
-
Coupling of p-Aminobenzyl Alcohol:
-
Dissolve 1.5g of Fmoc-Val-Cit-OH in a mixture of 14ml dichloromethane and 7ml methanol.[]
-
Add 4-aminobenzyl alcohol (445.2mg, 3.62mmol) and then EEDQ (1.5g, 6mmol) to the reaction mixture.[]
-
Stir the solution at room temperature overnight.[]
-
Concentrate the solvent and wash the residue with diisopropyl ether.[]
-
Filter the solid to obtain Fmoc-VC-PABA.[]
-
| Parameter | Value/Description | Reference |
| Starting Material | Fmoc-Val-Cit-OH (1.5g) | [] |
| Reagents | 4-aminobenzyl alcohol (445.2mg), EEDQ (1.5g) | [] |
| Solvents | Dichloromethane (14ml), Methanol (7ml) | [] |
| Reaction Time | Overnight | [] |
| Temperature | Room Temperature | [] |
| Yield | 82% | [] |
Stage 2: Conjugation of MMAE to form Fmoc-Val-Cit-PAB-MMAE
Experimental Protocol:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.[1]
-
Add HOBt (1.0 eq.) and pyridine (B92270) to the solution.[1]
-
Stir the reaction at room temperature and monitor its progress by HPLC.[1]
-
Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.[1]
-
Lyophilize the product to a solid.[1]
An alternative protocol reports a yield of 78%.[3]
| Parameter | Value/Description | Reference(s) |
| Reactants | Fmoc-Val-Cit-PAB-OH (1.1 eq.), MMAE (1.0 eq.) | [1] |
| Coupling Reagents | HOBt (1.0 eq.), pyridine | [1] |
| Solvent | Anhydrous DMF | [1] |
| Temperature | Room Temperature | [1] |
| Purification | Semi-preparative HPLC | [1] |
| Yield | 78% | [3] |
Stage 3: Introduction of the DBCO Moiety to form this compound
Experimental Protocol:
-
Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.[1]
-
Add piperidine (20 eq.).[1]
-
Stir at room temperature for 20-30 minutes.[1]
-
Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.[1]
Standard conditions for Fmoc removal typically involve 20-30% piperidine in DMF for 10-20 minutes.[4][5]
The deprotected H₂N-Val-Cit-PAB-MMAE can be coupled with an activated DBCO derivative, such as DBCO-PEG-COOH or DBCO-PEG-NHS ester.
Experimental Protocol (using DBCO-PEG-COOH):
-
A solution of H-Val-Cit-PAB-MMAE, DBCO-PEG5-COOH (1.0 eq.), HBTU (1.7 eq.), and DIPEA (2.5 eq.) in DMF is stirred at room temperature for 20 hours.[6]
-
Upon completion, the reaction mixture is concentrated.
-
The crude product is purified by reverse-phase column chromatography to yield DBCO-PEG5-Val-Cit-PAB-MMAE.[6]
| Parameter | Value/Description | Reference |
| Reactants | H-Val-Cit-PAB-MMAE, DBCO-PEG5-COOH (1.0 eq.) | [6] |
| Coupling Reagents | HBTU (1.7 eq.), DIPEA (2.5 eq.) | [6] |
| Solvent | DMF | [6] |
| Reaction Time | 20 hours | [6] |
| Temperature | Room Temperature | [6] |
| Purification | Reverse-phase column chromatography | [6] |
| Yield | 8% | [6] |
Visualization of Key Chemical Transformations
The following diagrams, rendered in DOT language, illustrate the key chemical reactions in the synthesis pathway.
Conclusion
The synthesis of this compound is a complex but well-established process that is crucial for the advancement of ADC technology. This guide has outlined the primary synthetic routes, provided detailed experimental protocols, and summarized key quantitative data. By understanding the intricacies of this synthesis, researchers can better design and develop next-generation ADCs with improved efficacy and safety profiles. The use of robust analytical techniques such as HPLC and mass spectrometry at each stage is critical to ensure the purity and identity of the intermediates and the final product.
References
Methodological & Application
Application Notes and Protocols for DBCO-Val-Cit-PAB-MMAE Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. The linker connecting the antibody and the payload is a critical component, influencing the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the conjugation of DBCO-Val-Cit-PAB-MMAE to an azide-modified antibody via copper-free click chemistry.
This compound is a pre-formed drug-linker conjugate containing:
-
Dibenzocyclooctyne (DBCO): A highly reactive cycloalkyne for copper-free click chemistry.
-
Valine-Citrulline (Val-Cit): A dipeptide linker that is cleavable by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1]
-
p-aminobenzylcarbamate (PAB): A self-immolative spacer that ensures the traceless release of the unmodified payload upon linker cleavage.
-
Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
The use of DBCO in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction offers a robust and bioorthogonal method for ADC synthesis, proceeding efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][4]
Mechanism of Action
The therapeutic action of an ADC prepared with this compound is a multi-step process. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[5] Upon binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome. The acidic environment and proteolytic enzymes, particularly Cathepsin B, within the lysosome cleave the Val-Cit linker.[1][2] This cleavage triggers the self-immolation of the PAB spacer, releasing the active MMAE payload into the cytoplasm. The released MMAE then binds to tubulin, disrupting microtubule polymerization and leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2][5]
Quantitative Data
The following tables summarize key quantitative data for ADCs utilizing the Val-Cit-MMAE system.
| Parameter | Typical Value/Range | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | [6] |
| Conjugation Efficiency | > 90% | [7] |
| In Vitro Potency (IC50) | Sub-nanomolar to low nanomolar | [8] |
| Stability Parameter | Condition | Result | Reference(s) |
| Plasma Stability | Incubation of a trastuzumab-vc-MMAE ADC (DAR 4.5) in rat plasma for 7 days | 75% reduction in bound drug | [9] |
| Linker Cleavage | Val-Cit linkers show high stability in human plasma but can be susceptible to premature cleavage in mouse plasma by carboxylesterase Ces1c. | Improved stability in mouse models can be achieved by adding a glutamic acid residue to the linker (EVCit). | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis, purification, and characterization of an ADC using this compound.
Protocol 1: Antibody Preparation (Azide Modification)
This protocol describes the introduction of azide (B81097) functional groups onto the antibody, which is a prerequisite for conjugation with a DBCO-containing linker. This can be achieved through various methods, including the use of azide-reactive NHS esters or enzymatic modification. Here, we outline a general procedure using an azide-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS ester (or similar azide-functionalized NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of any primary amine-containing buffers (like Tris) and stabilizing proteins (like BSA). If necessary, perform a buffer exchange into PBS, pH 7.4. Adjust the antibody concentration to 2-10 mg/mL.
-
Azide-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-PEG4-NHS ester in anhydrous DMSO.
-
Antibody Activation: Add a 10- to 20-fold molar excess of the Azido-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted azide-NHS ester and quenching agent using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay or Nanodrop). The degree of azide incorporation can be determined using methods like the Staudinger ligation with a phosphine-FLAG tag followed by Western blot.
Protocol 2: ADC Synthesis via Copper-Free Click Chemistry
This protocol details the conjugation of the azide-modified antibody with this compound.
Materials:
-
Azide-modified antibody (from Protocol 1) in PBS, pH 7.4
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
DBCO-Linker-Payload Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Conjugation Reaction: To the azide-modified antibody solution, add a 1.5- to 5-fold molar excess of the this compound solution. The final DMSO concentration should be kept below 20% (v/v).
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 4-6 hours at room temperature with gentle agitation. The reaction should be performed in the dark to protect any light-sensitive components.
-
Purification: Proceed immediately to Protocol 3 for the purification of the ADC.
Protocol 3: Purification of the ADC
This protocol describes the purification of the ADC from unreacted drug-linker and other impurities using Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC).
A. Size Exclusion Chromatography (SEC) for Removal of Unconjugated Drug-Linker
Materials:
-
Crude ADC reaction mixture (from Protocol 2)
-
SEC column (e.g., Superdex 200 or equivalent)
-
SEC running buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC running buffer.
-
Sample Loading: Load the crude ADC reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the SEC running buffer at a flow rate appropriate for the column.
-
Fraction Collection and Analysis: Collect fractions and monitor the protein elution profile by absorbance at 280 nm. The ADC will elute in the initial high molecular weight peak, while the smaller, unreacted this compound will elute in later fractions.
-
Pooling: Pool the fractions containing the purified ADC.
B. Hydrophobic Interaction Chromatography (HIC) for Separation of DAR Species
HIC separates molecules based on their hydrophobicity. Since each conjugated MMAE molecule increases the hydrophobicity of the antibody, HIC can be used to separate different drug-loaded ADC species (e.g., DAR0, DAR2, DAR4, etc.).[11][12]
Materials:
-
SEC-purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HIC Mobile Phase A (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate, pH 7.0)
-
HIC Mobile Phase B (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
HPLC system
Procedure:
-
Sample Preparation: Adjust the salt concentration of the SEC-purified ADC sample to be compatible with the HIC mobile phase A (e.g., by adding a concentrated stock of ammonium sulfate).
-
Column Equilibration: Equilibrate the HIC column with the starting mobile phase conditions (a high percentage of Mobile Phase A).
-
Sample Loading: Load the prepared ADC sample onto the column.
-
Gradient Elution: Elute the bound ADC species using a decreasing salt gradient (i.e., an increasing percentage of Mobile Phase B). Species with a higher DAR will be more hydrophobic and will elute later in the gradient.
-
Fraction Collection: Collect fractions corresponding to the different DAR peaks for further analysis or for obtaining a more homogeneous ADC preparation.
Protocol 4: Characterization of the ADC
This protocol outlines key analytical methods for characterizing the final ADC product.
| Analytical Method | Parameter Measured | Expected Outcome | Reference(s) |
| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | Calculation of average DAR based on the absorbance of the antibody at 280 nm and the payload at its specific wavelength (if applicable). | [13] |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Average DAR and distribution of DAR species | A chromatogram showing peaks corresponding to different DAR species (e.g., DAR0, 2, 4, 6, 8). | [11][12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight of intact ADC and its subunits | Confirmation of successful conjugation and the mass of different DAR species. | [7] |
| Size Exclusion Chromatography (SEC)-HPLC | Purity and aggregation | A single major peak indicating a high percentage of monomeric ADC. | [12] |
| SDS-PAGE (reducing and non-reducing) | Purity and integrity | A single band for the non-reduced ADC; separate heavy and light chain bands for the reduced ADC. | [14] |
| Cell-based Cytotoxicity Assay | In vitro potency (IC50) | Dose-dependent killing of antigen-positive cancer cells. | [8] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of a this compound ADC.
MMAE Signaling Pathway
Caption: Signaling pathway of MMAE-induced apoptosis.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, ADC linker, 2768446-73-5 | BroadPharm [broadpharm.com]
- 5. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bivalent EGFR-Targeting DARPin-MMAE Conjugates [mdpi.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols for DBCO-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro use of DBCO-Val-Cit-PAB-MMAE, a key reagent in the construction of Antibody-Drug Conjugates (ADCs). These notes detail the mechanism of action, applications, and detailed protocols for the successful implementation of this technology in a research setting.
Application Notes
Introduction to this compound
This compound is a sophisticated drug-linker conjugate designed for targeted cancer therapy.[] It is composed of four critical components, each with a distinct function:
-
Dibenzocyclooctyne (DBCO): A reactive group that enables the covalent attachment of the linker-drug to an azide-modified monoclonal antibody (mAb) through a rapid and bioorthogonal copper-free click chemistry reaction.[2][3] This method is highly efficient and proceeds under physiological conditions, preventing protein denaturation.[2]
-
Valine-Citrulline (Val-Cit) Linker: A dipeptide sequence that is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often significantly upregulated in tumor cells compared to healthy tissues.[4] This linker is engineered to be highly stable in systemic circulation, minimizing premature drug release and off-target toxicity.[5]
-
p-Aminobenzylcarbamate (PAB) Spacer: A self-immolative spacer unit that connects the Val-Cit linker to the cytotoxic payload.[4] Following the enzymatic cleavage of the Val-Cit peptide bond, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the cytotoxic drug in its unmodified and fully active form.[4][5]
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent derived from dolastatins.[6] MMAE is an antimitotic agent that functions by inhibiting tubulin polymerization, a critical process for cell division.[6][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[8][9] Due to its high toxicity, MMAE is not suitable as a standalone drug but is exceptionally effective as an ADC payload.[10]
Mechanism of Action
The therapeutic strategy of an ADC constructed with this compound relies on a multi-step, targeted delivery process to eradicate cancer cells while sparing healthy tissue.
-
Targeting & Binding: The ADC circulates through the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[]
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[4][9]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic cellular organelle rich in degradative enzymes.[9]
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[4]
-
Payload Release: This cleavage event triggers the rapid, self-immolative decomposition of the PAB spacer, releasing the free and fully active MMAE payload into the cell's cytoplasm.[4][9]
-
Cytotoxic Effect: The released MMAE binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest and triggers the apoptotic cascade, resulting in the death of the cancer cell.[6][9]
Experimental Protocols
Protocol 1: ADC Preparation via Copper-Free Click Chemistry
This protocol describes the conjugation of an azide-modified antibody with this compound.
Materials:
-
Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound (dissolved in DMSO to a stock concentration of 10 mM).
-
DMSO (anhydrous).
-
Spin desalting columns or other buffer exchange systems (e.g., Amicon Ultra Centrifugal Filters).[11]
-
PBS (pH 7.4).
Procedure:
-
Antibody Preparation: Concentrate the azide-modified antibody solution to approximately 1-5 mg/mL. Ensure the buffer does not contain primary amines (like Tris) that could interfere with other chemistries, although this is less critical for click chemistry.[11]
-
Reagent Preparation: Prepare a fresh solution of this compound in DMSO.
-
Conjugation Reaction: a. Add a 2-4 fold molar excess of the this compound solution to the antibody solution.[12] The final DMSO concentration should ideally be kept below 20% to maintain antibody integrity.[11] b. Gently mix the reaction and incubate at 4°C overnight (16-18 hours) or for 3-4 hours at room temperature.[2][12] The longer incubation at a lower temperature is often preferred to maximize conjugation efficiency and preserve the antibody.
-
Purification: a. Remove the unreacted this compound and DMSO using a spin desalting column or through buffer exchange with PBS.[11] b. Repeat the purification step if necessary to ensure complete removal of unconjugated drug-linker.
-
Characterization: a. Determine the final protein concentration using a Bradford assay or NanoDrop. b. Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or LC-MS. c. Validate the conjugate using SDS-PAGE, where a shift in molecular weight should be observed compared to the unconjugated antibody.[11]
Protocol 2: In Vitro Cytotoxicity Assay (MTT-Based)
This protocol determines the cytotoxic potency (IC50) of the newly generated ADC on both antigen-positive and antigen-negative cell lines.[13]
Materials:
-
Antigen-positive (target) and antigen-negative (control) cell lines.
-
Complete cell culture medium.
-
96-well flat-bottom cell culture plates.
-
ADC, unconjugated antibody, and free MMAE for controls.
-
MTT solution (5 mg/mL in PBS).[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[14]
-
Microplate reader.
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[14] b. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[15]
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete culture medium. A 10-fold serial dilution is recommended for initial range-finding, followed by a 3-fold dilution series for precise IC50 determination.[14] b. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (medium with the highest concentration of DMSO used). c. Incubate the plate for a period relevant to the payload's mechanism (typically 72-120 hours for MMAE).[15]
-
MTT Assay: a. After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[14] b. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[14] c. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] d. Shake the plate gently for 15-20 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader.[15] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). c. Plot the viability data against the log of the drug concentration and use a non-linear regression (four-parameter logistic fit) to determine the IC50 value.
Protocol 3: Bystander Effect Co-Culture Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.[16]
Materials:
-
Antigen-positive (Ag+) cell line.
-
Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., GFP) for identification.[16]
-
Materials for cytotoxicity assay as listed in Protocol 2.
-
Fluorescence microscope or high-content imager.
Procedure:
-
Cell Seeding: a. Seed a co-culture of Ag+ and GFP-expressing Ag- cells in a 96-well plate. The ratio of the cells can be varied (e.g., 50:50, 75:25 Ag-:Ag+) to assess the effect of antigen density. A total cell number of 10,000 cells/well is a good starting point.[15] b. Include control wells with Ag- cells only to measure the direct effect of the ADC on non-target cells. c. Incubate overnight to allow attachment.
-
ADC Treatment: a. Treat the co-culture plates with serial dilutions of the ADC as described in the cytotoxicity protocol. b. Incubate for 72-120 hours.
-
Data Acquisition: a. After incubation, quantify the number of viable GFP-expressing Ag- cells using a fluorescence plate reader or by imaging and cell counting with a high-content imager.[15] b. Total cell viability can be assessed in parallel wells using the MTT assay.
-
Data Analysis: a. Calculate the percentage of viable Ag- cells in the co-culture relative to untreated co-culture wells. b. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC, compared to Ag- cells treated alone, indicates a bystander effect.[17] c. Calculate the IC50 for the bystander killing effect.
Quantitative Data Summary
The following table summarizes representative quantitative data for ADCs utilizing a Val-Cit-MMAE linker system. Actual values will vary depending on the specific antibody, target antigen expression levels, and cell line used.
| Assay Type | Target Cell Line | Description | Representative IC50 Value | References |
| Direct Cytotoxicity | Antigen-Positive (e.g., HER2+) | Measures the potency of the ADC on cells that express the target antigen. | 10-11 M to 10-10 M | [18] |
| Direct Cytotoxicity | Antigen-Negative (e.g., HER2-) | Measures the off-target toxicity on cells that do not express the target antigen. | > 10-8 M | [18] |
| Bystander Effect | Co-culture (Ag+ / Ag-) | Measures the potency of the ADC in killing neighboring antigen-negative cells via the bystander effect. | 10-9 M | [18] |
| Free Drug Potency | Various Cancer Lines | Measures the intrinsic potency of the unconjugated MMAE payload. | ~1 ng/mL (approx. 1.4 nM) | [19] |
References
- 2. lifetein.com [lifetein.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols for DBCO-Val-Cit-PAB-MMAE in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of DBCO-Val-Cit-PAB-MMAE in the development of Antibody-Drug Conjugates (ADCs). This advanced linker-payload system combines a highly potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a precisely engineered linker system for targeted delivery to cancer cells. The dibenzocyclooctyne (DBCO) group allows for a highly efficient and bioorthogonal copper-free click chemistry reaction with an azide-modified antibody. The valine-citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme overexpressed in the lysosomal compartment of many tumor cells, ensuring payload release at the site of action. The p-aminobenzyl (PAB) spacer acts as a self-immolative unit, ensuring the efficient release of the unmodified MMAE payload. These features contribute to a stable ADC in circulation with a minimized off-target toxicity profile and maximized anti-tumor efficacy.
Mechanism of Action
The therapeutic action of an ADC constructed with this compound is a multi-step process initiated by the specific binding of the monoclonal antibody (mAb) component to a tumor-associated antigen on the cancer cell surface.
-
Binding and Internalization: The ADC circulates through the bloodstream and selectively binds to the target antigen on the tumor cell surface. Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized vesicle containing the ADC is trafficked to the lysosome.
-
Enzymatic Cleavage: Inside the acidic environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[1][]
-
Payload Release: Cleavage of the Val-Cit linker initiates a spontaneous 1,6-elimination reaction of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm.[3][4]
-
Cytotoxicity: Free MMAE, a potent anti-mitotic agent, binds to tubulin and inhibits its polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) of the cancer cell.[5]
Key Experimental Designs and Protocols
ADC Synthesis: Conjugation of this compound to an Azide-Modified Antibody
This protocol outlines the steps for conjugating the DBCO-containing linker-payload to an antibody that has been pre-functionalized with azide (B81097) groups.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., PBS, pH 7.4, free of sodium azide).
-
This compound dissolved in an organic solvent (e.g., DMSO).
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system.[6][7]
Protocol:
-
Antibody Preparation:
-
DBCO-Linker-Payload Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 2-4 fold molar excess of the this compound solution to the azide-modified antibody.[8][10]
-
The final concentration of DMSO in the reaction mixture should be kept below 20% to maintain antibody integrity.[8][9]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[8][10]
-
-
Purification:
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.
-
References
- 1. broadpharm.com [broadpharm.com]
- 3. Quantitative Evaluation of the Effect of Antigen Expression Level on Antibody-Drug Conjugate Exposure in Solid Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. lifetein.com [lifetein.com]
- 10. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using DBCO-Val-Cit-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a premier class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The specificity of a monoclonal antibody (mAb) is combined with the cell-killing power of a small molecule drug. The construction of these complex biomolecules requires precise and stable conjugation technologies.
This document provides detailed application notes and protocols for the use of DBCO-Val-Cit-PAB-MMAE , a key reagent for constructing ADCs via copper-free click chemistry. This drug-linker combines three critical components:
-
Dibenzocyclooctyne (DBCO): An amine-reactive group that enables conjugation to an azide-modified antibody through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click" reaction that requires no cytotoxic copper catalyst.
-
Valine-Citrulline-PAB (Val-Cit-PAB): A protease-cleavable linker system. The Val-Cit dipeptide is specifically designed to be cleaved by Cathepsin B, an enzyme commonly overexpressed in the lysosomes of tumor cells.[1] This ensures that the payload is released preferentially inside the target cell.
-
Monomethyl Auristatin E (MMAE): A highly potent antimitotic agent. Once released, MMAE binds to tubulin and inhibits its polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.[2][3]
These notes are intended to guide researchers through the creation, characterization, and functional evaluation of ADCs using this advanced drug-linker system.
Application Notes
Site-Specific ADC Generation via Copper-Free Click Chemistry
The DBCO moiety allows for a highly specific and stable conjugation reaction with an antibody that has been pre-functionalized with an azide (B81097) group. This "click chemistry" approach is bioorthogonal, meaning it does not interfere with native biological functional groups, offering precise control over the conjugation site and stoichiometry. The resulting Drug-to-Antibody Ratio (DAR) is a critical quality attribute that influences both the efficacy and toxicity of the ADC.[4] Characterization of the DAR is typically performed using techniques like Hydrophobic Interaction Chromatography (HIC-HPLC).[][6]
In Vitro Cytotoxicity and Potency Assessment
The primary function of an ADC is to selectively kill target cancer cells. Cell-based cytotoxicity assays are essential for determining the potency of the newly generated ADC, typically reported as the half-maximal inhibitory concentration (IC50). Assays like the MTT or XTT colorimetric assays measure the metabolic activity of viable cells after treatment with the ADC.[7] For ADCs utilizing MMAE, a potent microtubule inhibitor, incubation times of 72-96 hours are often required to observe the full cytotoxic effect as the payload primarily acts on dividing cells.[1]
Evaluation of the Bystander Killing Effect
The Val-Cit linker is cleaved intracellularly, releasing the membrane-permeable MMAE payload. This payload can then diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[] This "bystander effect" is a crucial mechanism for enhancing anti-tumor efficacy in heterogeneous tumors where not all cells express the target antigen.[9] This effect can be quantified in vitro using co-culture assays where antigen-positive and antigen-negative cells (often labeled with a fluorescent protein for identification) are grown together and treated with the ADC.[1][9]
Data Presentation
The potency of an ADC is a key determinant of its therapeutic potential. The following tables provide representative data for an ADC constructed with a Val-Cit-MMAE linker targeting the HER2 receptor (e.g., Trastuzumab-vc-MMAE) in various breast cancer cell lines.
Table 1: Representative In Vitro Cytotoxicity of Trastuzumab-vc-MMAE ADC
| Cell Line | HER2 Expression Level | ADC IC50 (nM) | Free MMAE IC50 (nM) | Reference |
|---|---|---|---|---|
| SK-BR-3 | High (+++) | ~0.03 - 0.07 | ~0.05 | [10][11] |
| BT-474 | High (+++) | ~0.05 - 0.28 | ~0.11 | [10][11] |
| NCI-N87 | High (+++) | ~0.05 - 0.8 | N/A |[10] |
Table 2: Drug-to-Antibody Ratio (DAR) Characterization by HIC-HPLC
| ADC Species | Drug Load | Relative Peak Area (%) |
|---|---|---|
| Unconjugated mAb | 0 | 10.5 |
| ADC | 2 | 25.0 |
| ADC | 4 | 45.0 |
| ADC | 6 | 17.5 |
| ADC | 8 | 2.0 |
| Calculated Average DAR | - | ~3.8 |
Note: Data is representative and compiled from typical results for cysteine-linked ADCs. Actual results will vary based on the specific antibody, linker, and conjugation conditions.[4][12]
Experimental Protocols & Visualizations
Protocol 1: Generation of Azide-Modified Antibody
This protocol describes the introduction of azide groups onto an antibody via its lysine (B10760008) residues, preparing it for conjugation with the DBCO-linker.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS).
-
Azide-PEG4-NHS Ester (or similar N-hydroxysuccinimide ester crosslinker).
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Zeba™ Spin Desalting Columns (7K MWCO).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5.
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into the Reaction Buffer using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the Azide-PEG4-NHS Ester in DMSO to a concentration of 10 mM.
-
Activation Reaction: Add a 10-20 fold molar excess of the dissolved azide crosslinker to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 60-90 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted azide crosslinker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Quantification: Determine the concentration of the purified azide-modified antibody using a BCA assay or by measuring absorbance at 280 nm.
Workflow for ADC Preparation and Analysis.
Protocol 2: ADC Conjugation via Copper-Free Click Chemistry
This protocol details the conjugation of the DBCO-drug-linker to the azide-modified antibody.
Materials:
-
Azide-Modified Antibody (from Protocol 1) in PBS, pH 7.4.
-
This compound.
-
Anhydrous DMSO.
-
Purification system (e.g., Size-Exclusion Chromatography or desalting columns).
Procedure:
-
Drug-Linker Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 3-5 fold molar excess of the DBCO-drug-linker solution to the azide-modified antibody. The final concentration of DMSO should be kept below 10%.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.[13][14]
-
Purification: Purify the resulting ADC to remove unreacted drug-linker using a desalting column or size-exclusion chromatography.
-
Characterization: Concentrate the final ADC product and determine its concentration. Proceed to DAR analysis (Protocol 3).
ADC Mechanism of Action in a Target Cell.
Protocol 3: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
This protocol provides a general method for determining the average DAR of the purified ADC.
Materials:
-
Purified ADC sample.
-
HIC-HPLC system.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
Procedure:
-
System Setup: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject 10-20 µg of the ADC onto the column.
-
Elution Gradient: Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes. Species will elute based on hydrophobicity, with higher DAR species being more hydrophobic and eluting later.[4]
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
DAR Calculation:
-
Integrate the peak area for each species (DAR 0, 2, 4, 6, 8, etc.).
-
Calculate the weighted average DAR using the following formula:[][12] Average DAR = Σ [(Peak Area of Species * Drug Load of Species)] / Σ [Total Peak Area]
-
Protocol 4: In Vitro Cell Viability (Cytotoxicity) Assay
This protocol uses a standard MTT assay to determine the IC50 of the ADC.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC).
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
96-well cell culture plates.
-
ADC, unconjugated antibody, and free MMAE drug for controls.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.[]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a viability control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot the percent viability against the log of the compound concentration and fit the data using a four-parameter logistic curve to determine the IC50 value.[7]
MMAE-Induced Apoptosis Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. encapsula.com [encapsula.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. adcreview.com [adcreview.com]
- 12. agilent.com [agilent.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. lifetein.com [lifetein.com]
Application Note: Protocol for Val-Cit-PAB Linker Cleavage Assay Using a Fluorogenic Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Valine-Citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs). Its success lies in its remarkable stability in systemic circulation and its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2][3][] This targeted cleavage mechanism ensures the conditional release of a cytotoxic payload inside cancer cells.[1][] The p-aminobenzyl carbamate (B1207046) (PABC) unit acts as a self-immolative spacer, which, upon cleavage of the Val-Cit bond, spontaneously releases the unmodified payload.[5]
This document provides a detailed protocol for an in vitro fluorogenic assay to quantify the enzymatic cleavage of a Val-Cit-PAB-based substrate by Cathepsin B. This assay is a sensitive and high-throughput method essential for screening and characterizing the cleavage kinetics of ADC linkers.[1][6]
Assay Principle
The assay utilizes a model substrate where the Val-Cit-PAB linker is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[1][6] In this conjugated form, the fluorophore's fluorescence is quenched. Upon the addition of active Cathepsin B, the enzyme recognizes and cleaves the amide bond between Valine and Citrulline. This initial cleavage triggers the rapid, spontaneous 1,6-elimination of the PAB spacer, liberating the free, highly fluorescent AMC molecule. The rate of increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage.[1][6]
References
Application Notes and Protocols for DBCO-Val-Cit-PAB-MMAE in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The DBCO-Val-Cit-PAB-MMAE is a sophisticated drug-linker system designed for the creation of next-generation ADCs. This system comprises three key components:
-
Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for highly efficient and bioorthogonal conjugation to azide-modified antibodies.[1][2]
-
Valine-Citrulline-PAB (Val-Cit-PAB): A protease-cleavable linker system. The dipeptide Val-Cit is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3][4][5] This ensures the selective release of the cytotoxic payload within the target cancer cells. The p-aminobenzyl carbamate (B1207046) (PAB) acts as a self-immolative spacer.[6]
-
Monomethyl Auristatin E (MMAE): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[7][8] Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug but is exceptionally effective as an ADC payload.[7][9]
These application notes provide a comprehensive overview of the mechanism of action, experimental protocols, and representative data for ADCs developed using the this compound system.
Mechanism of Action
The therapeutic effect of a this compound ADC is a multi-step process designed for targeted cytotoxicity:
-
Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[8]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[10]
-
Lysosomal Trafficking: The internalized endosome traffics to and fuses with a lysosome.[8]
-
Enzymatic Cleavage: The acidic and enzyme-rich environment of the lysosome, containing proteases like Cathepsin B, cleaves the Val-Cit dipeptide linker.[4][11]
-
Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, releasing the active MMAE payload into the cytoplasm of the cancer cell.[6]
-
Induction of Apoptosis: The released MMAE binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which ultimately triggers programmed cell death (apoptosis).[7][8]
-
Bystander Effect: Due to its ability to permeate cell membranes, the released MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the bystander effect.[11][12] This is a crucial feature for treating heterogeneous tumors.[12]
Quantitative Data
The following tables summarize representative quantitative data for ADCs utilizing the Val-Cit-MMAE linker-payload system. These values can serve as a benchmark for ADCs constructed with this compound.
Table 1: In Vitro Cytotoxicity of Val-Cit-MMAE ADCs
| ADC Target | Cell Line | Antigen Expression | IC50 (nM) | Reference |
| CD30 | Karpas-299 | High | 0.1 | [5] |
| HER2 | SK-BR-3 | High | 0.0143 | [13] |
| EGFR | A549 | Moderate | ~10-100 | [14][15] |
| CD79b | DHL-4 | High | 0.26 | [16] |
| HER2 | BT-474 | High | ~1.0-10.0 | [17] |
| - | HEK293 | N/A (Free vc-MMAE) | 482.86 | [18] |
Table 2: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
| ADC Target | Xenograft Model | Dosing Regimen | TGI (%) | Outcome | Reference |
| CD30 | Karpas-299 | 1 mg/kg, single dose | >90 | Tumor Regression | [5] |
| HER2 | SKOV3 | 15 mg/kg, days 0 & 21 | ~80 | Significant Inhibition | [10] |
| EGFR | A549 | 10 mg/kg, weekly | Significant | Tumor Growth Delay | [14][15] |
| Globo H | OBI-999 | 3 mg/kg, single dose | >90 | Tumor Regression | [19] |
Table 3: Comparative Pharmacokinetic Parameters of vc-MMAE ADCs
| Parameter | Brentuximab Vedotin | Polatuzumab Vedotin | Unit | Reference |
| acMMAE | [4] | |||
| Cmax | 4.69 | 32.9 | µg/mL | [4] |
| AUC | 14.8 | 103 | day·µg/mL | [4] |
| CL | 1.46 | 0.3 | L/day | [4] |
| t1/2 | 4.1 | 12.3 | days | [4] |
| Total Antibody | [4] | |||
| Cmax | 32.5 | 104 | µg/mL | [4] |
| AUC | 363 | 1210 | day·µg/mL | [4] |
| CL | 0.04 | 0.029 | L/day | [4] |
| t1/2 | 20.8 | 25.1 | days | [4] |
| Unconjugated MMAE | [4] | |||
| Cmax | 4.73 | 4.31 | ng/mL | [4] |
| AUC | 39.5 | 45.4 | day·ng/mL | [4] |
| t1/2 | 2.58 | 3.5 | days | [4] |
acMMAE: antibody-conjugated MMAE
Experimental Protocols
The development and evaluation of an ADC using this compound involves a series of well-defined experimental stages.
Protocol 1: Antibody Modification with Azide
This protocol describes the introduction of azide groups onto the antibody via reaction with an azide-NHS ester, targeting lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-NHS Ester (or similar)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
Ensure the mAb is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO immediately before use.
-
-
Reaction Setup:
-
Add a 10-20 fold molar excess of the Azide-PEG4-NHS Ester solution to the antibody solution.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unreacted azide reagent and byproducts by buffer exchanging the reaction mixture into the desired storage buffer (e.g., PBS) using a desalting column.
-
-
Characterization:
-
Determine the concentration of the azide-modified antibody using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
Protocol 2: Conjugation of Azide-Antibody with this compound
This protocol details the copper-free click chemistry reaction to conjugate the drug-linker to the azide-modified antibody.
Materials:
-
Azide-modified antibody
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns or Size Exclusion Chromatography (SEC) system
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the azide-modified antibody.[20]
-
Ensure the final DMSO concentration is below 10% (v/v).
-
-
Incubation:
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker and other impurities using SEC or desalting columns.[20]
-
-
Concentration and Storage:
-
Concentrate the purified ADC using an appropriate centrifugal filter unit.
-
Store the final ADC solution at 2-8°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that affects the ADC's efficacy and pharmacokinetics.[1] Hydrophobic Interaction Chromatography (HIC) is a common method for this purpose.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a gradient of increasing Mobile Phase B.
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by the weighted average of the peak areas.[]
-
B. Aggregate Analysis by Size Exclusion Chromatography (SEC)
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC)
-
HPLC system
-
Mobile Phase: Isocratic buffer (e.g., 150 mM sodium phosphate, pH 7.0)
Procedure:
-
Sample Preparation: Dilute the ADC to 1 mg/mL in the mobile phase.
-
Chromatography: Run the sample under isocratic conditions.
-
Data Analysis: Quantify the percentage of high molecular weight species (aggregates) and low molecular weight fragments relative to the main monomer peak.[23]
Protocol 4: In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol measures the cytotoxic potential of the ADC on cancer cell lines.[24]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete growth medium
-
96-well plates
-
ADC and control antibodies
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAE. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Aspirate the medium and add solubilization solution (e.g., DMSO).
-
Read absorbance at 570 nm.[24]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the viability against ADC concentration and determine the IC50 value using non-linear regression.
-
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor activity of the ADC in mice.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Tumor cells for implantation
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 2-5 x 10⁶ tumor cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.[2]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (typically 5-10 mice per group).[25]
-
-
Dosing:
-
Administer the ADC, vehicle control, and isotype control ADC via intravenous (i.v.) injection at the predetermined dosing schedule (e.g., once weekly).
-
-
Monitoring:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.[2]
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
Calculate Tumor Growth Inhibition (TGI) and assess statistical significance between groups.
-
Excised tumors can be used for pharmacodynamic analysis (e.g., immunohistochemistry).[2]
-
Conclusion
The this compound drug-linker system offers a robust and versatile platform for the development of highly targeted and potent antibody-drug conjugates. The copper-free click chemistry allows for a straightforward and efficient conjugation process, while the protease-cleavable linker ensures selective payload release within the tumor microenvironment. The high potency and bystander effect of MMAE contribute to a powerful anti-tumor response. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers to effectively utilize this technology in the advancement of novel cancer therapies.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. hpst.cz [hpst.cz]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. encapsula.com [encapsula.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. herbmedpharmacol.com [herbmedpharmacol.com]
- 19. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase … [ouci.dntb.gov.ua]
- 20. broadpharm.com [broadpharm.com]
- 21. lifetein.com [lifetein.com]
- 23. agilent.com [agilent.com]
- 24. sciex.com [sciex.com]
- 25. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Application Notes and Protocols for the Analytical Characterization of DBCO-ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The conjugation of a dibenzocyclooctyne (DBCO) linker to the antibody, often for subsequent copper-free click chemistry, introduces unique structural complexities. Thorough analytical characterization is therefore a critical quality attribute to ensure the safety, efficacy, and batch-to-batch consistency of DBCO-ADCs.
This document provides a comprehensive overview of the key analytical methods for the characterization of DBCO-ADCs. It includes detailed protocols for the determination of critical quality attributes such as drug-to-antibody ratio (DAR), the presence of aggregates and fragments, and the quantification of unconjugated antibody.
Workflow for DBCO-ADC Characterization
The characterization of a DBCO-ADC is a multi-step process that employs a suite of orthogonal analytical techniques to assess various quality attributes. The general workflow is outlined below.
Caption: General workflow for the analytical characterization of DBCO-ADCs.
Key Analytical Methods and Protocols
A panel of analytical techniques is essential for a comprehensive characterization of DBCO-ADCs. The following sections detail the principles and provide step-by-step protocols for the most critical assays.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that directly impacts the ADC's efficacy and safety.[1][2] Several methods can be employed to determine the average DAR and the distribution of different drug-loaded species.
HIC separates molecules based on their hydrophobicity.[3][4] The conjugation of a hydrophobic drug-linker to an antibody increases its surface hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[3][5][6] This technique is particularly well-suited for monitoring the drug distribution in ADCs.[3]
Experimental Protocol: HIC for DAR Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent).[7]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[1]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.8 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the DBCO-ADC sample to 1 mg/mL in Mobile Phase A.
-
Gradient:
-
0-2 min: 90% A
-
2-12 min: 90-0% A
-
12-14 min: 0% A
-
14-16 min: 0-90% A
-
16-20 min: 90% A
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (eluting first) and the various drug-loaded species (DAR 2, DAR 4, etc.).[8]
-
Calculate the relative peak area for each species.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity under denaturing conditions.[9][10] For ADC analysis, the sample is typically reduced to separate the light and heavy chains, allowing for the determination of drug distribution on each chain.[9][11]
Experimental Protocol: Reduced RP-HPLC for DAR Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: Zorbax SB-C8, 4.6 x 150 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 75°C.
-
Detection: UV at 280 nm.
-
Sample Preparation:
-
To 100 µg of DBCO-ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-50% B
-
25-30 min: 50-30% B
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas of the different species.
-
Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for precise DAR determination.[1][12][13] Liquid chromatography is often coupled with mass spectrometry (LC-MS) for online separation and analysis.[2][13][14]
Experimental Protocol: Intact MS for DAR Analysis
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.[12]
-
Column: SEC column (for native MS) or RP column (for denaturing MS).[13][14]
-
Mobile Phase (Native SEC-MS): 100 mM Ammonium Acetate, pH 7.0.
-
Sample Preparation: Dilute the DBCO-ADC sample to 0.5 mg/mL in the mobile phase. For complex spectra, deglycosylation of the ADC prior to analysis can simplify data interpretation.[14]
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Acquisition Range: m/z 1000-5000.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the mass peaks corresponding to the different DAR species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks.
-
Quantitative Data Summary for DAR Analysis
| Method | Information Provided | Advantages | Limitations |
| HIC | Average DAR, drug distribution, unconjugated antibody.[1] | Non-denaturing, good resolution of DAR species.[6] | Not directly compatible with MS, resolution can be ADC-dependent.[7] |
| RP-HPLC | DAR on light and heavy chains.[9] | High resolution, compatible with MS. | Denaturing conditions, may not be suitable for all ADCs. |
| MS | Precise mass of intact ADC and subunits, average DAR, drug distribution.[1] | High accuracy and sensitivity.[13] | Complex data analysis, potential for ion suppression. |
Aggregation and Fragmentation Analysis
Size exclusion chromatography (SEC) is the standard method for quantifying aggregates and fragments in biotherapeutic samples.[15][16] Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity.[16]
Caption: Principle of Size Exclusion Chromatography for ADC analysis.
Experimental Protocol: SEC for Aggregation Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm (or equivalent).[16]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the DBCO-ADC sample to 1 mg/mL in the mobile phase.
-
Run Time: 20 minutes.
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Quantitative Data Summary for Aggregation Analysis
| Parameter | Acceptance Criteria |
| % Monomer | ≥ 95% |
| % Aggregates | ≤ 5% |
| % Fragments | ≤ 1% |
Purity and Heterogeneity Analysis
Capillary electrophoresis (CE) techniques are high-resolution methods used to assess the purity and heterogeneity of ADCs.[17][18]
CE-SDS separates proteins based on their molecular size under denaturing conditions.[17][19][20] It is used to determine the purity of the ADC and to detect any fragments or non-covalently bound species.
Experimental Protocol: Non-Reduced CE-SDS
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Bare-fused silica, 50 µm i.d., 30 cm effective length.
-
Sample Buffer: SDS-MW sample buffer.
-
Gel Buffer: SDS-MW gel buffer.
-
Voltage: -15 kV.
-
Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation:
-
Mix 10 µL of DBCO-ADC (1 mg/mL) with 10 µL of SDS-MW sample buffer.
-
Add 2 µL of 250 mM iodoacetamide (B48618) (IAM) to alkylate free sulfhydryl groups.
-
Heat at 70°C for 10 minutes.
-
-
Data Analysis:
-
Identify the main peak corresponding to the intact ADC.
-
Quantify any impurity peaks (e.g., free light or heavy chains, fragments) by their relative peak area.
-
Quantitative Data Summary for Purity Analysis
| Parameter | Acceptance Criteria |
| % Main Peak (Intact ADC) | ≥ 95% |
| % Impurities | ≤ 5% |
Conclusion
The analytical methods described in this document provide a robust framework for the comprehensive characterization of DBCO-ADCs. A combination of these techniques is crucial to ensure the quality, consistency, and safety of these complex therapeutic molecules. The provided protocols offer a starting point for method development and can be further optimized based on the specific properties of the ADC under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. youtube.com [youtube.com]
- 5. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unconjugated Antibody Determination - Creative Proteomics [creative-proteomics.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 19. eag.com [eag.com]
- 20. Capillary Gel Electrophoresis (CGE) - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for DBCO-Val-Cit-PAB-MMAE in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The DBCO-Val-Cit-PAB-MMAE is a sophisticated drug-linker system designed for the construction of ADCs for solid tumor research. This system comprises three key components:
-
Dibenzocyclooctyne (DBCO): A reactive group that enables the covalent conjugation of the linker-payload to an azide-modified monoclonal antibody (mAb) via a copper-free click chemistry reaction. This allows for precise, site-specific conjugation, leading to more homogeneous ADC populations.
-
Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB) Linker: A protease-cleavable linker that is stable in the bloodstream but is efficiently cleaved by lysosomal enzymes, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The PAB moiety acts as a self-immolative spacer, ensuring the release of the unmodified cytotoxic payload.
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent derived from dolastatin 10.[1][2] MMAE functions as a mitotic inhibitor by binding to tubulin and disrupting microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2][3] Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug but is an effective payload for targeted delivery via ADCs.[4]
This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in solid tumor research.
Mechanism of Action
The therapeutic action of an ADC constructed with this compound is a multi-step process initiated by the specific recognition of a tumor-associated antigen on the surface of cancer cells by the monoclonal antibody component of the ADC.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable Val-Cit linker prevents premature release of the MMAE payload.[5] The mAb component directs the ADC to the tumor site and facilitates binding to the target antigen on cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[5]
-
Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes.[2] Within the lysosome, proteases such as Cathepsin B recognize and cleave the Val-Cit dipeptide of the linker.[5][6]
-
Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm of the cancer cell.[5]
-
Cytotoxicity: Free MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[7] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[2][3]
-
Bystander Effect: Due to its membrane permeability, released MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the bystander effect.[2] This is particularly advantageous in treating heterogeneous tumors.
References
- 1. A Conjugate Based on Anti-HER2 Diaffibody and Auristatin E Targets HER2-Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: DBCO-Val-Cit-PAB-MMAE Antibody-Drug Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DBCO-Val-Cit-PAB-MMAE for the development of antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly low conjugation efficiency.
Troubleshooting Guide
Low conjugation efficiency, resulting in a low Drug-to-Antibody Ratio (DAR), is a frequent challenge in ADC development.[][2] This guide outlines potential causes and recommended actions to improve the conjugation of this compound to azide-modified antibodies via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Troubleshooting Low Conjugation Efficiency
| Potential Cause | Recommended Troubleshooting Action |
| 1. Suboptimal Reaction Conditions | |
| a. Reaction Kinetics: The intrinsic reactivity of the DBCO and azide (B81097) pair may be slow.[3] | |
| • Increase the molar excess of the DBCO-linker-payload to the antibody. A 2- to 5-fold molar excess is a typical starting point.[4] | |
| • Optimize the reaction time and temperature. Reactions can be run from 4°C overnight to 37°C for several hours, depending on antibody stability.[4][5] | |
| • Increase the concentration of the antibody and/or the DBCO-linker-payload to drive the reaction forward.[6] An antibody concentration of at least 0.5 mg/mL is recommended.[7] | |
| b. Incompatible Buffer/Solvent: The chosen buffer system may hinder the reaction. | |
| • Ensure the buffer is free of sodium azide, as it will compete with the azide on the antibody.[8] | |
| • Consider switching from PBS to other buffers like HEPES, which has been shown to increase SPAAC reaction rates.[9] | |
| • The DBCO-linker-payload is often dissolved in an organic solvent like DMSO. Keep the final concentration of the organic solvent low (typically <10-15%) to prevent antibody denaturation or precipitation.[6][10] | |
| c. Suboptimal pH: The pH of the reaction buffer can influence reaction rates. | |
| • While SPAAC is generally tolerant of a wide pH range, it's crucial to maintain a pH that ensures the stability of the antibody (typically pH 5-9).[10] Some studies suggest that higher pH values can generally increase SPAAC reaction rates.[9] | |
| 2. Issues with Reactants | |
| a. Poor Solubility of DBCO-Linker-Payload: The hydrophobic nature of MMAE and the DBCO group can lead to poor solubility in aqueous buffers.[2] | |
| • Introduce a limited amount of a co-solvent like DMSO to improve solubility.[2] | |
| • The inclusion of a PEG spacer in the linker design can improve water solubility.[5] | |
| b. Degradation of DBCO-Linker-Payload: The DBCO functional group can lose reactivity over time. | |
| • Store the this compound appropriately, typically at -20°C or -80°C, and use it within the recommended timeframe.[11][12] DBCO-functionalized molecules can lose reactivity due to oxidation or hydration of the triple bond.[8] | |
| c. Inefficient Azide Modification of Antibody: An insufficient number of azide groups on the antibody will lead to a low DAR. | |
| • Verify the efficiency of the azide-modification step using an appropriate analytical method. | |
| • Ensure complete removal of any reagents from the azide-modification step that could interfere with the SPAAC reaction. | |
| d. Impure or Aggregated Antibody: Impurities or aggregation in the antibody preparation can hinder conjugation. | |
| • Use a highly pure antibody (>95%).[7] Impurities containing primary amines can interfere if the azide is introduced via an NHS ester reaction. | |
| • Remove aggregates prior to conjugation using size-exclusion chromatography (SEC). | |
| 3. Post-Conjugation Issues | |
| a. ADC Aggregation: The increased hydrophobicity of the ADC after conjugation can lead to aggregation and loss of product during purification.[13] | |
| • Optimize the formulation by adjusting the pH and including excipients like polysorbates.[13] | |
| • A lower DAR (typically 2 to 4) is often associated with better stability and less aggregation.[13] | |
| b. Inaccurate DAR Measurement: The method used to determine the DAR may be providing inaccurate results. | |
| • Use multiple analytical techniques to characterize the ADC, such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[14] |
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: A step-by-step workflow for troubleshooting low conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a typical molar excess of this compound to use for conjugation?
A 2- to 5-fold molar excess of the DBCO-linker-payload over the azide-modified antibody is a common starting point for SPAAC reactions.[4] However, the optimal ratio may need to be determined empirically for your specific antibody and desired DAR.
Q2: What are the recommended storage conditions for this compound?
The recommended storage for the stock solution is at -80°C for up to 6 months or -20°C for up to 1 month.[11] It is important to protect it from light and moisture to prevent degradation of the DBCO group.
Q3: My ADC is aggregating after conjugation. What can I do to prevent this?
ADC aggregation is often due to the increased hydrophobicity from the drug-linker.[13] To mitigate this, you can:
-
Optimize the formulation: Adjust the pH and add stabilizing excipients to the buffer.[13]
-
Control the DAR: Aim for a lower DAR, as higher drug loading increases hydrophobicity and the tendency to aggregate.[13]
-
Improve linker solubility: Using linkers with hydrophilic spacers, such as PEG, can help reduce aggregation.[5][15]
Q4: Can I monitor the progress of the SPAAC reaction?
Yes, the progress of the reaction can be monitored by observing the disappearance of the DBCO absorbance peak at approximately 309 nm using a UV-Vis spectrophotometer.[6][16] Alternatively, you can take time points and analyze the samples by HPLC or mass spectrometry to track the formation of the ADC.
Q5: How do I accurately determine the Drug-to-Antibody Ratio (DAR) of my final product?
Several analytical techniques can be used to determine the DAR:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for DAR analysis, as it can separate species with different numbers of conjugated drugs.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the drug load distribution and can identify different ADC forms.[14]
-
UV-Vis Spectrophotometry: This is a simpler method but requires that the drug and antibody have distinct maximum absorbance values.[]
Q6: What is the mechanism of action of the Val-Cit-PAB-MMAE linker-payload?
The this compound is a cleavable linker system.[18] After the ADC is internalized by the target cancer cell, the Val-Cit dipeptide is cleaved by lysosomal proteases, such as cathepsin B, which are highly expressed in the tumor microenvironment.[19] This cleavage initiates a self-immolative cascade through the PAB spacer, leading to the release of the potent cytotoxic agent, MMAE.[] MMAE then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][21]
Signaling Pathway of this compound ADC
Caption: The mechanism of action of a this compound ADC.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
This protocol provides a general workflow for conjugating this compound to an azide-modified antibody.
1. Reagent Preparation:
-
Ensure all buffers, such as PBS or HEPES, are free of sodium azide.[6]
-
Allow the this compound to warm to room temperature before opening.
-
Dissolve the this compound in an appropriate solvent like DMSO to create a stock solution.[6]
-
Prepare the azide-modified antibody in the chosen reaction buffer at a concentration of 1-10 mg/mL.[22]
2. Conjugation Reaction:
-
Add the desired molar excess (e.g., 2- to 5-fold) of the DBCO-linker-payload stock solution to the antibody solution.[4] Ensure the final DMSO concentration remains below 10-15%.[6]
-
Incubate the reaction at a suitable temperature. Common conditions include room temperature for 4-12 hours or 4°C overnight.[6] Protect the reaction from light.[22]
3. Purification:
-
Purify the ADC to remove unreacted DBCO-linker-payload and any aggregates. Size-exclusion chromatography (SEC) is a commonly used method.[4]
4. Characterization:
-
Determine the final protein concentration, typically by measuring absorbance at 280 nm.
-
Measure the DAR using HIC, LC-MS, or another suitable method.[14]
-
Assess the level of aggregation using SEC.
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for determining the average DAR and drug distribution of an ADC.
1. Sample Preparation:
-
Dilute the purified ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.
2. Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7, with 20% isopropanol).
-
Gradient: A decreasing salt gradient from 100% A to 100% B over a specified time.
-
Detection: UV at 280 nm.
3. Data Analysis:
-
The chromatogram will show peaks corresponding to the unconjugated antibody and the antibody conjugated with different numbers of drug-linkers. The more hydrophobic, higher DAR species will have longer retention times.[]
-
Calculate the weighted average DAR by integrating the peak areas for each species.[]
References
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Conjugation Troubleshooting [bio-techne.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. DBCO-PEG4-Val-Cit-PAB-MMAE | CAS:2129164-91-4 | AxisPharm [axispharm.com]
- 16. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
- 19. researchgate.net [researchgate.net]
- 21. herbmedpharmacol.com [herbmedpharmacol.com]
- 22. benchchem.com [benchchem.com]
troubleshooting DBCO click chemistry reactions
Welcome to the technical support center for Dibenzocyclooctyne (DBCO) click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise answers to common questions and to troubleshoot issues encountered during strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is DBCO click chemistry and what are its main advantages?
DBCO click chemistry is a type of copper-free click chemistry that involves the reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group to form a stable triazole linkage.[1][2][3] This reaction, also known as strain-promoted alkyne-azide cycloaddition (SPAAC), is driven by the high ring strain of the DBCO molecule.[][5]
The primary advantages of DBCO click chemistry include:
-
Biocompatibility: It does not require a cytotoxic copper catalyst, making it suitable for use in living cells and whole organisms.[1][2][6]
-
Bioorthogonality: DBCO and azide groups are absent in most biological systems and react specifically with each other, minimizing side reactions with biological molecules.[][7][8]
-
High Efficiency: The reaction is highly efficient and can proceed to quantitative yields under mild conditions.[1][2]
-
Rapid Kinetics: The strain-promoted nature of the reaction leads to fast kinetics, even at low concentrations.[][6]
-
Stability: Both DBCO and azide functional groups are stable on biomolecules for extended periods.[1][2]
Q2: What are the optimal reaction conditions for a successful DBCO-azide reaction?
Optimal conditions can vary depending on the specific molecules being conjugated. However, general guidelines are summarized in the table below.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess. For antibody-small molecule conjugations, a 1.5 to 10-fold molar excess of one component is often used.[9] |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate. For sensitive biomolecules, performing the reaction overnight at 4°C is recommended.[9][10] |
| Reaction Time | 2 to 48 hours | Typical reactions are complete within 4-12 hours at room temperature.[9] Longer incubation times may be necessary for lower concentrations or temperatures.[9] |
| Solvents | Aqueous buffers (e.g., PBS), DMSO, DMF | For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. The final organic solvent concentration should typically be kept below 20% to prevent protein precipitation.[1][9] |
| pH | ~7.0 - 8.5 | A neutral to slightly basic pH is generally optimal for most DBCO-azide reactions. |
Q3: Can I monitor the progress of my DBCO click reaction?
Yes, the progress of a DBCO click reaction can be monitored by UV-Vis spectroscopy. DBCO has a characteristic absorbance at approximately 310 nm.[1][2] As the reaction proceeds and the DBCO is consumed, this absorbance will decrease.[9]
Troubleshooting Guide
Below are common issues encountered during DBCO click chemistry reactions and their potential causes and solutions.
Problem: Low or No Product Yield
This is one of the most common issues. The following workflow can help identify the cause.
Detailed Troubleshooting Steps:
-
Degraded Reagents: DBCO reagents, especially NHS esters, can be sensitive to moisture and degrade over time.[8][9] DBCO-functionalized antibodies may also lose reactivity over time, even when stored at -20°C.[2][8]
-
Incorrect Molar Ratio: An inappropriate ratio of DBCO to azide can lead to incomplete reactions.
-
Suboptimal Reaction Conditions: Low temperatures or short reaction times can result in low yields.
-
Buffer Interference: Certain buffer components can interfere with the reaction.
-
Solution: Crucially, avoid buffers containing sodium azide , as it will compete with your azide-functionalized molecule for the DBCO group.[1][8][10] If you are using DBCO-NHS esters to label a protein, avoid buffers containing primary amines like Tris or glycine, as they will react with the NHS ester.[10] Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used and recommended buffer.[1]
-
-
Inefficient Purification: The desired product may be lost during the purification step.
Problem: Protein Aggregation or Precipitation
-
Cause: High concentrations of organic solvents (like DMSO or DMF) used to dissolve a hydrophobic DBCO reagent can cause proteins to precipitate.
-
Cause: The conjugation process itself can sometimes lead to protein aggregation.
-
Solution: Optimize the degree of labeling (DOL) to avoid over-modification of the protein. Screen different buffer conditions, including pH and ionic strength, to improve protein stability.
-
Experimental Protocols
Protocol 1: General DBCO-Azide Ligation
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule.
Methodology:
-
Prepare Reagents:
-
Dissolve the DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4). If solubility is an issue, first dissolve it in a minimal amount of DMSO or DMF.
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
-
Reaction Setup:
-
Add the DBCO-molecule solution to the azide-molecule solution. A 1.5 to 3-fold molar excess of one component is typically recommended.[10]
-
-
Incubation:
-
Purification:
Protocol 2: Antibody Labeling with DBCO-NHS Ester and Conjugation
This protocol describes a two-part process: first, activating an antibody with a DBCO-NHS ester, and second, conjugating the DBCO-labeled antibody to an azide-containing molecule.
Part 1: Activation of Antibody with DBCO-NHS Ester
Methodology:
-
Prepare Antibody:
-
Prepare DBCO-NHS Ester:
-
Labeling Reaction:
-
Quench Reaction:
-
Purification:
Part 2: Copper-Free Click Conjugation
Methodology:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[1]
-
-
Purification and Analysis:
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. medium.com [medium.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of DBCO-Val-Cit-PAB-MMAE Conjugates
Welcome to the technical support center for DBCO-Val-Cit-PAB-MMAE antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability challenges encountered during their experiments.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: ADC Aggregation and High Molecular Weight (HMW) Species Formation
Q1: We are observing significant aggregation and the formation of high molecular weight (HMW) species in our this compound ADC preparations. What are the potential causes, and how can we mitigate this?
A1: Aggregation is a common challenge with ADCs, particularly those containing hydrophobic payloads like MMAE. The increased hydrophobicity of the conjugate, especially at higher drug-to-antibody ratios (DAR), is a primary driver of aggregation.[][2][3]
Troubleshooting Steps:
-
Optimize the Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation.[3][4] Aim for a lower, more controlled DAR, typically in the range of 2 to 4, which has been associated with better stability.[4]
-
Formulation Optimization: The formulation buffer plays a critical role in ADC stability.
-
pH and Buffer Selection: Screen a range of pH values and buffer systems to identify the optimal conditions for your specific ADC.
-
Excipients: The inclusion of excipients can help stabilize the ADC. Consider adding surfactants like polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids to reduce non-specific interactions and aggregation.[4]
-
-
Storage and Handling:
-
Protein Concentration: High protein concentrations can sometimes exacerbate aggregation. Evaluate the effect of different ADC concentrations on aggregation.
Issue 2: Premature Drug Release and Linker Instability
Q2: Our in vivo experiments in mouse models show evidence of premature MMAE release, leading to off-target toxicity. What could be causing this, and are there ways to improve the linker's stability?
A2: The Val-Cit linker, while designed for cleavage by cathepsin B in tumor cells, can exhibit instability in plasma, leading to premature drug release.[2][] A well-documented issue is the susceptibility of the Val-Cit linker to cleavage by the mouse carboxylesterase 1C (CES1C), which is not as prevalent in human plasma.[4] This can result in off-target toxicity and reduced therapeutic efficacy in preclinical mouse models.[4]
Troubleshooting Steps:
-
Linker Modification: If working extensively with mouse models, consider exploring alternative linker chemistries that are less susceptible to CES1C cleavage. For instance, modifying the linker to a Glu-Val-Cit sequence has been shown to improve stability in mouse plasma.[4][7]
-
Analytical Monitoring: Regularly assess the level of free drug in your ADC preparations and in plasma samples from in vivo studies. This can help you understand the kinetics of drug release.
-
Consider Alternative Preclinical Models: If feasible, using preclinical models that more closely mimic the enzymatic profile of human plasma can provide more translatable data.
Issue 3: Deconjugation and Decreasing Drug-to-Antibody Ratio (DAR)
Q3: We have observed a decrease in the average DAR of our ADC during storage. What is the likely cause of this deconjugation?
A3: A decrease in the average DAR over time indicates deconjugation, where the drug-linker moiety detaches from the antibody. This can be due to the instability of the linkage between the drug-linker and the antibody. For ADCs prepared through cysteine conjugation with a maleimide-containing linker, the resulting thio-succinimide linkage can be susceptible to hydrolysis, leading to deconjugation.[8]
Troubleshooting Steps:
-
Formulation Conditions: The stability of the thio-succinimide linkage can be influenced by the formulation's pH and buffer components. Investigate different formulation conditions to identify those that minimize deconjugation.
-
Analytical Characterization: Employ analytical techniques like mass spectrometry to characterize the deconjugated species and understand the degradation pathway.[4]
-
Alternative Conjugation Chemistries: For future ADC development, consider alternative, more stable conjugation strategies if deconjugation proves to be a significant issue.
Data Presentation
Table 1: Factors Influencing the Stability of Val-Cit-PAB-MMAE Conjugates
| Stability Issue | Key Influencing Factors | Potential Mitigation Strategies | Analytical Techniques for Monitoring |
| Aggregation | High DAR, Hydrophobic payload (MMAE), Formulation (pH, ionic strength), High protein concentration, Freeze-thaw cycles | Optimize to lower DAR (2-4), Screen pH and buffers, Add excipients (polysorbates, sugars), Lyophilization for long-term storage | Size Exclusion Chromatography (SEC)[9] |
| Premature Drug Release | Linker susceptibility to plasma enzymes (e.g., mouse CES1C) | Linker modification (e.g., Glu-Val-Cit), Use of alternative preclinical models | Reversed-Phase HPLC (RP-HPLC), LC-MS[9][10] |
| Deconjugation | Instability of the thio-succinimide linkage (hydrolysis) | Formulation optimization (pH, buffer), Alternative conjugation chemistries | Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC)[4][9] |
Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight (HMW) species (aggregates) in an ADC sample.
Methodology:
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) in the desired formulation buffer.
-
Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
SEC Column: Select a size exclusion column appropriate for separating monoclonal antibodies and their aggregates.
-
Mobile Phase: An isocratic mobile phase is typically used, consisting of a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).
-
Flow Rate: Set a flow rate appropriate for the column, typically between 0.5 and 1.0 mL/min.
-
Detection: Monitor the eluate at 280 nm.
-
Data Analysis: Integrate the peak areas of the monomer and the HMW species. Calculate the percentage of HMW species relative to the total peak area.
Protocol 2: Determination of Free Drug (MMAE) by Reversed-Phase HPLC (RP-HPLC)
Objective: To quantify the amount of unconjugated, free MMAE in an ADC sample.
Methodology:
-
Sample Preparation: Precipitate the protein (ADC) from the sample using a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant containing the free drug.
-
Chromatographic System: Utilize an HPLC system with a UV or mass spectrometry (MS) detector.
-
RP-HPLC Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: If using a UV detector, monitor at a wavelength appropriate for MMAE. For higher sensitivity and specificity, use an MS detector.
-
Quantification: Generate a standard curve using known concentrations of MMAE to quantify the amount of free drug in the sample.
Visualizations
Diagram 1: Troubleshooting Workflow for ADC Aggregation
Caption: A decision-making workflow for troubleshooting ADC aggregation issues.
Diagram 2: Signaling Pathway of MMAE-Induced Cytotoxicity
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. leukocare.com [leukocare.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Off-Target Toxicity of MMAE Payload
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target toxicity of Monomethyl Auristatin E (MMAE) payloads in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with MMAE-based ADCs?
A1: The off-target toxicity of MMAE-based ADCs is multifactorial and can be attributed to several key mechanisms:
-
Premature Payload Release: The linker connecting MMAE to the antibody can be unstable in systemic circulation, leading to the premature release of the highly potent MMAE. This free MMAE can then indiscriminately enter healthy cells and cause toxicity.[1][2]
-
Bystander Effect in Healthy Tissues: MMAE is a membrane-permeable cytotoxic agent.[1][3][4] If an ADC is taken up by non-target cells, the released MMAE can diffuse into neighboring healthy cells, leading to localized tissue damage.[2][5]
-
Target-Independent Uptake: ADCs can be taken up by non-target cells, such as those of the reticuloendothelial system (e.g., macrophages), through mechanisms like Fc receptor (FcγR) or mannose receptor (MR) mediated endocytosis.[2][6] This results in the intracellular release of MMAE in healthy cells.
-
On-Target, Off-Tumor Toxicity: The target antigen for the ADC may be expressed at low levels on healthy tissues.[2][5] This can lead to the ADC binding to these tissues and causing toxicity.
Q2: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?
A2: The most frequently reported dose-limiting toxicities for MMAE-based ADCs are primarily hematological and neurological. These include:
-
Neutropenia: A significant decrease in neutrophils, a type of white blood cell, which increases the risk of infection.[5][7][8] This is thought to be caused by the disruption of microtubule function in rapidly dividing hematopoietic stem cells in the bone marrow.[8][9] Studies suggest that serine proteases, like elastase, secreted by differentiating neutrophils can cleave the valine-citrulline linker, releasing MMAE and causing cytotoxicity to these cells.[9][10][11]
-
Peripheral Neuropathy: Damage to the peripheral nerves that can cause weakness, numbness, and pain, usually in the hands and feet.[5][7]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of MMAE-based ADCs?
A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly affects both the efficacy and toxicity of an ADC. Generally, a higher DAR increases the potency of the ADC but also tends to increase off-target toxicity due to:
-
Increased Hydrophobicity: Higher DAR values can increase the overall hydrophobicity of the ADC, which may lead to faster clearance from circulation and increased non-specific uptake by organs like the liver.[2]
-
Enhanced Payload Release: ADCs with higher DARs might be more prone to aggregation and instability, potentially leading to increased premature release of the MMAE payload.[2]
-
Narrower Therapeutic Window: Research has indicated that ADCs with higher DARs often have a narrower therapeutic index, meaning the dose required for efficacy is closer to the dose that causes significant toxicity.[2]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in antigen-negative cell lines in vitro.
This observation is a direct indicator of potential off-target toxicity, suggesting the ADC is killing cells that do not express the target antigen.
| Potential Cause | Troubleshooting Action |
| Linker Instability in Culture Media | Perform a plasma stability assay to assess the rate of MMAE release from the ADC over time. Consider re-evaluating the linker chemistry if instability is confirmed. |
| Non-specific Endocytosis | Investigate mechanisms of non-specific uptake using inhibitors of endocytosis pathways or by assessing uptake in cells known to have high endocytic activity. |
| High ADC Concentration | Titrate the ADC to determine the optimal concentration that provides a good signal-to-noise ratio between antigen-positive and antigen-negative cells. |
Issue 2: Significant in vivo toxicity (e.g., weight loss, mortality) at doses expected to be well-tolerated.
This is a critical issue that points to significant off-target toxicity in your animal model.
| Potential Cause | Troubleshooting Action |
| High Dosing Regimen | Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). Consider alternative dosing schedules (e.g., less frequent administration). |
| Rapid Payload Release in Vivo | Perform a pharmacokinetic (PK) study to measure the levels of conjugated ADC and free MMAE in the plasma over time. This will provide insights into the in vivo stability of the ADC. |
| On-Target, Off-Tumor Toxicity | Evaluate the expression of the target antigen in the tissues of the animal model to determine if on-target, off-tumor binding is occurring. |
Data Presentation
Table 1: In Vitro Cytotoxicity of MMAE in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 |
| NCI-N87 | Gastric Cancer | ~2.2 (7.7 ng/mL) |
| BGC-823 | Gastric Cancer | ~2.6 (9.1 ng/mL) |
| Data synthesized from multiple sources indicating the potent, nanomolar-range cytotoxicity of free MMAE.[12] |
Table 2: Common Grade ≥3 Adverse Events Reported for MMAE-Based ADCs in Clinical Trials
| Adverse Event | Frequency |
| Neutropenia | Consistently Reported |
| Anemia | Consistently Reported |
| Peripheral Neuropathy | Consistently Reported |
| This table summarizes findings from a meta-analysis of clinical trial data for MMAE-based ADCs.[7][13] |
Experimental Protocols
1. In Vitro Bystander Killing Co-Culture Assay
This assay is designed to assess the ability of an MMAE-ADC to kill neighboring antigen-negative cells.
-
Cell Preparation: Prepare two cell lines: one that is antigen-positive (Ag+) and another that is antigen-negative (Ag-). The Ag- cell line should express a reporter gene (e.g., GFP or luciferase) for easy identification.
-
Co-Culture Seeding: Seed a mixture of Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:5, 1:10) in a multi-well plate.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the MMAE-ADC and a control ADC (e.g., an isotype control ADC).
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).
-
Analysis: Quantify the viability of the Ag- cell population using flow cytometry (for GFP-expressing cells) or a luciferase assay. A decrease in the viability of the Ag- cells in the presence of the MMAE-ADC and Ag+ cells indicates a bystander effect.[3][14]
2. In Vivo Admixed Tumor Xenograft Model
This model evaluates the bystander effect in a more physiologically relevant setting.
-
Cell Preparation: Prepare a suspension containing a mixture of Ag+ and Ag- tumor cells (e.g., at a 1:1 ratio).
-
Tumor Implantation: Subcutaneously implant the cell mixture into immunocompromised mice.
-
Tumor Growth: Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Administer the MMAE-ADC, a control ADC, and a vehicle control to different groups of mice, typically via intravenous injection.
-
Tumor Monitoring: Measure tumor volume regularly over a set period. A significant reduction in tumor growth in the MMAE-ADC treated group compared to controls indicates anti-tumor activity, and histological analysis of the tumors at the end of the study can confirm the killing of both Ag+ and Ag- cells.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Potential Mechanism for ADC-Induced Neutropenia: Role of Neutrophils in Their Own Demise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DBCO-Val-Cit-PAB-MMAE Linker
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the premature cleavage of the DBCO-Val-Cit-PAB-MMAE linker in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for the this compound linker?
A1: The this compound linker is an enzymatically cleavable linker designed for targeted drug delivery. The Valine-Citrulline (Val-Cit) dipeptide motif is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][] Following the internalization of the ADC into the target cancer cell, the linker is exposed to Cathepsin B within the lysosome.[1] This enzymatic cleavage initiates a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PAB) spacer, leading to the release of the potent cytotoxic payload, monomethyl auristatin E (MMAE).[3][4][5]
Q2: What causes the premature cleavage of the Val-Cit linker in experimental models?
A2: Premature cleavage of the Val-Cit linker, leading to off-target toxicity and reduced efficacy, is a significant challenge, particularly in preclinical studies.[6] The primary causes are:
-
Mouse Carboxylesterase 1C (Ces1C): This enzyme, present in rodent plasma, is known to hydrolyze the Val-Cit dipeptide.[4][7][8] This leads to significant instability of Val-Cit-containing ADCs in mouse plasma, which is not observed to the same extent in human plasma.[1][9]
-
Human Neutrophil Elastase (NE): This serine protease, found in humans, can also cleave the Val-Cit linker.[4][10][11] This off-target cleavage is believed to contribute to dose-limiting toxicities such as neutropenia and thrombocytopenia observed in some ADC treatments.[4][5]
Q3: My Val-Cit linked ADC is unstable in mouse plasma but appears stable in human plasma. Why is there a discrepancy?
A3: This species-specific difference is a well-documented phenomenon primarily attributed to the activity of carboxylesterase 1C (Ces1C) in mouse plasma.[1] Ces1C efficiently cleaves the Val-Cit linker, leading to rapid payload release.[7][8] The human homolog of this enzyme has a more sterically hindered active site, which makes it less capable of cleaving the Val-Cit linker, contributing to the higher stability of these ADCs in human plasma.[1]
Q4: Can the hydrophobicity of the Val-Cit-PAB-MMAE linker affect my ADC?
A4: Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation.[1][10][11] This is particularly problematic at higher drug-to-antibody ratios (DARs) and can negatively impact the ADC's pharmacokinetics, manufacturing feasibility, and overall therapeutic window.[1][11]
Troubleshooting Guide
This guide addresses common issues encountered during the development of ADCs utilizing the this compound linker.
Issue 1: Premature Drug Release Observed in Preclinical Mouse Models
-
Possible Cause: High susceptibility of the Val-Cit linker to cleavage by mouse carboxylesterase 1C (Ces1C).[1]
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity:
-
Modify the Linker:
-
Consider introducing a hydrophilic and acidic amino acid at the P3 position of the peptide linker. For example, a Glutamic acid (Glu) residue to create a Glu-Val-Cit linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[8]
-
-
Alternative Linker Strategies:
-
Evaluate alternative linker chemistries that are not susceptible to Ces1C, such as those with modified dipeptides or different cleavage mechanisms.[1]
-
-
Issue 2: Evidence of Off-Target Toxicity (e.g., Neutropenia) in Human Cell-Based Assays or In Vivo Studies
-
Possible Cause: Cleavage of the Val-Cit linker by human neutrophil elastase (NE), leading to systemic release of MMAE.[4][11]
-
Troubleshooting Steps:
-
Assess NE Sensitivity:
-
Linker Modification:
-
Explore linker designs that are more resistant to NE cleavage. For instance, introducing specific amino acid substitutions or employing alternative peptide sequences can enhance stability.[1]
-
-
Consider Alternative Payloads or Linkers:
-
If NE-mediated cleavage remains a significant issue, evaluating a different class of cleavable linkers or a non-cleavable linker could be a viable strategy.[4]
-
-
Data on Linker Stability
The stability of ADCs with Val-Cit linkers can vary significantly depending on the biological matrix and linker modifications. The following tables summarize comparative stability data.
Table 1: Comparative Plasma Stability of MMAE-Based ADCs
| Linker Type | ADC Construct | Species | Stability Metric | Reference |
|---|---|---|---|---|
| Val-Cit-PAB | Trastuzumab-vc-MMAE | Human | Half-life (t½) > 100 hours | [13] |
| Val-Cit-PAB | VCit ADC | Human | No significant degradation after 28 days | [9] |
| Val-Cit-PAB | VCit ADC | Mouse | >95% loss of conjugated payload after 14 days | [9] |
| Glu-Val-Cit-PAB | EVCit ADC | Mouse | Almost no linker cleavage after 14 days |[9] |
Table 2: Influence of P3 Amino Acid Substitution on Linker Stability in Mouse Plasma
| Linker | % Cleavage in Mouse Serum (24h) | Reference |
|---|---|---|
| MA-PABC | 3% | [5][7] |
| Glu-Val-Cit | Significantly increased stability | [8] |
| Asp-Val-Cit | Dramatically increased stability | [8] |
| Ser-Val-Cit | Slightly increased stability | [8] |
| Lys-Val-Cit | Reduced stability |[8] |
Key Experimental Protocols
Detailed methodologies are crucial for assessing the stability and performance of your ADC.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.[12]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[12]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[12]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[12]
-
Quantification Methods:
-
ELISA: Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[12][14]
-
LC-MS: This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[12]
-
Protocol 2: Lysosomal Stability Assay
Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.
Methodology:
-
Prepare a lysosomal fraction from a relevant cell line or use commercially available human liver lysosomes.[15]
-
Incubate the ADC with the lysosomal fraction at 37°C in an appropriate buffer.[15]
-
Collect samples at different time points.
-
Heat-inactivate the samples to stop the enzymatic reaction.[15]
-
Use LC-MS to analyze the samples and quantify the amount of released payload and remaining intact ADC.[15]
Visual Guides
Mechanism of Linker Cleavage
Caption: Intended intracellular cleavage pathway of the Val-Cit-PAB-MMAE linker.
Troubleshooting Workflow for Premature Cleavage
Caption: Decision tree for troubleshooting premature linker cleavage.
Experimental Workflow for Stability Assessment
Caption: General experimental workflow for assessing ADC linker stability.
References
- 1. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Scaling Up DBCO-Val-Cit-PAB-MMAE Synthesis
Welcome to the technical support center for the synthesis and scale-up of DBCO-Val-Cit-PAB-MMAE, a critical component in the development of Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of each component in the this compound linker-payload?
A1: Each component of the this compound drug-linker conjugate plays a specific and crucial role in the efficacy of the resulting Antibody-Drug Conjugate (ADC):
-
DBCO (Dibenzocyclooctyne): This is a highly reactive cyclooctyne (B158145) that enables copper-free click chemistry. It readily reacts with azide (B81097) groups on a modified antibody to form a stable triazole linkage under mild, biocompatible conditions.[1]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence serves as a cleavable linker. It is designed to be stable in the bloodstream but is susceptible to cleavage by cathepsin B, an enzyme that is often overexpressed in the lysosomes of tumor cells.[2][][4]
-
PAB (p-aminobenzyl alcohol): This acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB spacer spontaneously decomposes, ensuring the efficient and traceless release of the cytotoxic payload (MMAE) in its active form.
-
MMAE (Monomethyl Auristatin E): This is a potent synthetic antineoplastic agent that inhibits tubulin polymerization.[][6] By disrupting microtubule formation, it leads to cell cycle arrest and apoptosis in cancer cells. Because of its high toxicity, it is unsuitable as a standalone drug but is highly effective when targeted to cancer cells as part of an ADC.[][6]
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this complex molecule from laboratory to manufacturing scales introduces several challenges:
-
Maintaining Purity and Yield: As batch sizes increase, maintaining high purity and consistent yields becomes more difficult. Side reactions can become more prevalent, and purification can be less efficient.
-
Purification of Intermediates and Final Product: The hydrophobicity of the MMAE payload and the linker itself can make purification by chromatography challenging.[7] Large-scale chromatography can be expensive and time-consuming.
-
Handling of Highly Potent Compounds: MMAE is a highly potent cytotoxic agent, requiring specialized handling facilities and procedures to ensure operator safety.
-
Process Robustness and Reproducibility: Ensuring that the process is robust and reproducible across different scales and batches is critical for regulatory approval and commercial manufacturing.
-
Cost of Goods: The starting materials, particularly MMAE, can be very expensive, making high-yielding and efficient processes essential to manage the cost of goods.[8]
Q3: What are the critical quality attributes (CQAs) for this compound?
A3: The critical quality attributes for the this compound linker-payload that must be carefully controlled and monitored include:
-
Purity: The percentage of the desired product, typically measured by HPLC. High purity is essential to ensure that the subsequent conjugation reaction is efficient and that the final ADC is safe and effective.
-
Identity: Confirmation of the chemical structure, usually by mass spectrometry and NMR.
-
Impurities: Identification and quantification of any process-related impurities or degradation products.
-
Solubility: The ability to dissolve in appropriate solvents for the conjugation reaction.
-
Stability: The stability of the compound under storage and reaction conditions. The DBCO group, in particular, can be sensitive to oxidation.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield During Peptide Coupling Steps (Val-Cit Synthesis)
-
Symptom: Incomplete reaction and low yield of the dipeptide linker.
-
Potential Causes:
-
Inefficient activation of the carboxylic acid.
-
Steric hindrance, particularly with the valine residue.
-
Poor solubility of the growing peptide chain.
-
Decomposition of coupling reagents.
-
-
Recommended Actions:
-
Ensure that coupling reagents (e.g., HATU, HBTU) are fresh and stored under anhydrous conditions.
-
Consider using a different, more potent coupling reagent.
-
Optimize the reaction solvent to improve solubility; DMF or NMP are common choices.
-
Increase the molar excess of the activated amino acid and coupling reagents.
-
Carefully monitor the reaction by HPLC to determine the optimal reaction time.
-
Issue 2: Difficulty in Purification of the Final this compound Product
-
Symptom: Poor separation of the product from starting materials or side products by chromatography, leading to low purity.
-
Potential Causes:
-
The hydrophobic nature of the molecule leads to poor solubility in common purification solvents.
-
Co-elution of closely related impurities.
-
Degradation of the product on the chromatography column.
-
-
Recommended Actions:
-
For reverse-phase HPLC, optimize the gradient and consider using a different stationary phase (e.g., C18, C8, Phenyl-Hexyl).
-
Explore alternative purification techniques such as normal-phase chromatography or solid-phase extraction (SPE).[1]
-
Adjust the pH of the mobile phase to improve the separation of ionizable compounds.
-
Ensure that the product is stable under the purification conditions (e.g., avoid prolonged exposure to acidic or basic conditions).
-
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) in the Final ADC
-
Symptom: High variability in the average DAR between batches.
-
Potential Causes:
-
Inconsistent quality or purity of the this compound.
-
Variability in the number of azide groups on the antibody.
-
Suboptimal reaction conditions for the click chemistry conjugation.
-
Degradation of the DBCO group prior to conjugation.
-
-
Recommended Actions:
-
Implement stringent quality control of the linker-payload to ensure high purity and consistency.
-
Precisely control the conditions of the antibody modification step to ensure a consistent number of azide groups.
-
Optimize the molar ratio of the linker-payload to the antibody in the conjugation reaction.
-
Use freshly prepared solutions of the this compound for conjugation.
-
Carefully control reaction parameters such as temperature, pH, and incubation time.[7]
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of Val-Cit-PAB-MMAE derivatives and the subsequent conjugation to an antibody. Please note that specific results will vary depending on the exact synthetic route, scale, and purification methods used.
Table 1: Indicative Yields and Purity for Val-Cit-PAB-MMAE Synthesis Steps (Small to Medium Scale)
| Step | Description | Starting Materials | Key Reagents | Typical Yield | Typical Purity (by HPLC) |
| 1 | Fmoc-Val-Cit-PAB-OH Synthesis | Fmoc-Val-OH, H-Cit-PAB-OH | HATU, DIPEA | 70-85% | >95% |
| 2 | Coupling of MMAE | Fmoc-Val-Cit-PAB-OH, MMAE | HOBt, Pyridine (B92270) | 75-85% | >95% |
| 3 | Fmoc Deprotection | Fmoc-Val-Cit-PAB-MMAE | Piperidine in DMF | 80-90% | >98% |
| 4 | DBCO Moiety Addition | NH2-Val-Cit-PAB-MMAE, DBCO-NHS ester | DIPEA | 60-75% | >98% |
Table 2: Typical Parameters for DBCO-Linker Conjugation to an Azide-Modified Antibody
| Parameter | Typical Value/Range | Rationale |
| Molar Excess of DBCO-Linker | 5-20 fold | To drive the reaction to completion and achieve the desired DAR. |
| Reaction Buffer | PBS, pH 7.2-7.4 | Provides physiological conditions that are mild for the antibody. |
| Co-solvent | DMSO or DMF | To dissolve the hydrophobic DBCO-linker-payload. Final concentration should be kept low (<10-20%) to avoid antibody denaturation.[7] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can help to minimize side reactions and aggregation. |
| Reaction Time | 1-4 hours | Should be optimized by monitoring the reaction progress. |
| Final ADC Recovery | 40-80% | Dependent on the properties of the ADC and the purification method.[9] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-MMAE
This protocol is a generalized procedure based on common peptide coupling techniques.
-
Dissolution: Dissolve Fmoc-Val-Cit-PAB-OH (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.
-
Coupling: Add HOBt (1.0 equivalent) and pyridine to the solution. Stir the reaction at room temperature.
-
Monitoring: Monitor the progress of the reaction by HPLC until the starting materials are consumed.
-
Purification: Upon completion, purify the crude product by semi-preparative HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain Fmoc-Val-Cit-PAB-MMAE as a solid.
Protocol 2: DBCO-Linker Conjugation to Azide-Modified Antibody
-
Antibody Preparation: Prepare the azide-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Linker-Payload Preparation: Dissolve the this compound in a minimal amount of an organic co-solvent such as DMSO.
-
Conjugation Reaction: Add the dissolved linker-payload to the antibody solution. The molar excess of the linker-payload should be optimized to achieve the target DAR.
-
Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The reaction should be protected from light.
-
Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated linker-payload and other impurities.
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound and its conjugation to an antibody.
Caption: A decision tree for troubleshooting low purity in the final this compound product.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 6. Auristatins - Creative Biolabs [creativebiolabs.net]
- 7. benchchem.com [benchchem.com]
- 8. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 9. cellmosaic.com [cellmosaic.com]
DBCO-Val-Cit-PAB-MMAE quality control parameters
Welcome to the technical support resource for DBCO-Val-Cit-PAB-MMAE, a key reagent for the development of advanced Antibody-Drug Conjugates (ADCs). This guide provides essential quality control parameters, detailed experimental protocols, and robust troubleshooting advice to ensure the success of your research and development projects.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the handling, conjugation, and analysis of this compound and the resulting ADCs.
Reagent Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C for long-term stability.[1][2][3][4][5][6] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to one month.[] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[] The compound is also moisture-sensitive, so it's advisable to allow the vial to equilibrate to room temperature before opening.
Q2: The this compound powder is difficult to dissolve. What should I do?
A2: this compound is soluble in organic solvents such as DMSO, DMF, and DCM.[1][4][8] It is not readily soluble in aqueous buffers.[9] For conjugation reactions, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO to create a concentrated stock solution.[10] This stock can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10-20%) to prevent denaturation or precipitation of your antibody.[10] Sonication may also aid in dissolution.[11]
Copper-Free Click Chemistry Conjugation
Q3: My copper-free click chemistry reaction with an azide-modified antibody has a low yield. What are the potential causes?
A3: Low yields in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can stem from several factors:
-
Suboptimal Reaction Conditions: The reaction is sensitive to concentration, temperature, and time. Increase the concentration of one or both reactants. A molar excess (e.g., 1.5 to 10 equivalents) of the DBCO-linker is often used to drive the reaction.[9][10] While the reaction can proceed at 4°C, incubating at room temperature (20-25°C) or 37°C can significantly increase the rate.[10] Extending the incubation time to 12-24 hours may also improve the yield.[9][10]
-
Reagent Instability: Ensure the this compound has been stored correctly and is not degraded. Prepare fresh solutions before each experiment.[12]
-
Steric Hindrance: If the azide (B81097) group on your antibody is in a sterically hindered location, the bulky DBCO group may have difficulty accessing it. Consider engineering the azide into a more accessible position if possible.
-
Presence of Contaminants: Buffers containing sodium azide are incompatible with this chemistry as the azide in the buffer will compete with your antibody for reaction with the DBCO group.[13] Ensure all buffers are azide-free.
Q4: How can I monitor the progress of the conjugation reaction?
A4: The consumption of the DBCO reagent can be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance at approximately 309 nm.[14] A decrease in this absorbance over time indicates the reaction is proceeding. Alternatively, you can take time-point samples and analyze them by HIC-HPLC or Mass Spectrometry to observe the formation of the ADC and the decrease in the unconjugated antibody.
ADC Purification and Characterization
Q5: My purified ADC is showing signs of aggregation. What is the cause and how can I prevent it?
A5: Aggregation is a common issue with ADCs, particularly those with hydrophobic payloads like MMAE and linkers such as Val-Cit-PAB.[15][16] The increased surface hydrophobicity of the ADC, especially at higher Drug-to-Antibody Ratios (DARs), promotes self-association.[15][17]
-
Mitigation Strategies:
-
Use Hydrophilic Spacers: The this compound used in your experiments may already contain a PEG spacer (e.g., PEG4).[1][4][13] Using linkers with longer PEG chains (e.g., PEG12) can further increase hydrophilicity and reduce aggregation.[6][18]
-
Control DAR: Higher DAR values lead to increased hydrophobicity. Optimize your conjugation reaction to target a lower average DAR if aggregation is a persistent issue.
-
Formulation: Screen different buffer conditions (pH, excipients) for the final ADC formulation to improve its stability and solubility.
-
Immobilization during Conjugation: Performing the conjugation while the antibody is immobilized on a solid support can prevent antibodies from interacting and aggregating during the reaction.[16]
-
Q6: I am observing premature cleavage of the Val-Cit linker in my in vivo mouse model. Why is this happening?
A6: The Val-Cit linker, while designed for cleavage by Cathepsin B in the lysosome, can be susceptible to premature cleavage by other enzymes.[19][20] In rodent models, mouse carboxylesterase 1C (Ces1C) is known to hydrolyze the Val-Cit dipeptide, leading to premature drug release and potential off-target toxicity.[2][21] This can lead to discrepancies between in vitro stability in human plasma and in vivo results in mice. To confirm this, you can perform an in vitro stability assay using mouse plasma.[2]
Q7: My HIC-HPLC chromatogram has broad peaks or poor resolution. How can I improve it?
A7: Poor peak shape in HIC can be due to several factors:
-
Improper Mobile Phase: Ensure the salt concentration in your binding buffer (Mobile Phase A) is high enough to promote hydrophobic interaction (e.g., 1.5-2 M ammonium (B1175870) sulfate). Check that your buffers are properly prepared and filtered.[22][23]
-
Column Issues: The column may be overloaded or fouled. Try injecting a smaller amount of sample or cleaning the column according to the manufacturer's instructions. A column void can also cause peak broadening and should be checked.[11]
-
Gradient Slope: A gradient that is too steep can lead to poor resolution. Try decreasing the slope of the salt gradient to better separate species with different DARs.[24]
Quality Control Parameters
Ensuring the quality of the this compound reagent is critical for reproducible ADC production. The following table summarizes typical quality control specifications from commercial suppliers.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥95% or ≥98% | HPLC |
| Molecular Weight | ~1410.8 Da (for non-PEGylated) or ~1658.1 Da (for PEG4 version) | Mass Spectrometry |
| Molecular Formula | C₇₇H₁₀₇N₁₁O₁₄ (non-PEGylated) or C₈₈H₁₂₈N₁₂O₁₉ (PEG4) | Elemental Analysis |
| Identity | Conforms to the structure | ¹H NMR, Mass Spectrometry |
| Solubility | Soluble in DMSO, DMF, DCM | Visual Inspection |
Note: The exact molecular weight and formula can vary depending on the length of the PEG spacer, if present. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.[1][3][4][5][6]
Experimental Protocols & Methodologies
Detailed protocols for the characterization of your ADC are provided below.
Protocol 1: HIC-HPLC for DAR Determination
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the Drug-to-Antibody Ratio (DAR) and assessing the drug-load distribution of ADCs.[13][22]
-
Instrumentation:
-
HPLC system with a binary pump, UV detector, and autosampler (preferably bio-inert).
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
-
Reagents:
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0, with 20-25% (v/v) Isopropanol.
-
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in PBS.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.
-
Injection: Inject 10-50 µg of the prepared ADC sample.
-
Chromatography: Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes at a flow rate of 0.5-0.8 mL/min.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR, which are more hydrophobic and bind more tightly to the column.
-
Calculate the area of each peak (Aᵢ).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Aᵢ × DARᵢ) / Σ(Aᵢ) where Aᵢ is the area of the peak for a given DAR species, and DARᵢ is the drug-to-antibody ratio for that species.
-
-
| HIC-HPLC Parameter | Recommended Condition |
| Column | Tosoh TSKgel Butyl-NPR, 2.5 µm, 4.6 x 35 mm |
| Mobile Phase A | 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 |
| Mobile Phase B | 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 with 25% IPA (v/v) |
| Gradient | 0-100% B over 20 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10-50 µL (1 mg/mL sample) |
| This table is based on a published method and may require optimization for your specific ADC.[25] |
Protocol 2: Intact Mass Analysis by LC-MS
Mass spectrometry (MS) provides a precise measurement of the ADC's mass, confirming successful conjugation and allowing for DAR calculation.[26][27][28]
-
Instrumentation:
-
LC system (e.g., UPLC/UHPLC).
-
High-resolution mass spectrometer (e.g., Q-TOF).
-
-
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Procedure:
-
Sample Preparation: Dilute the ADC to 0.1-0.5 mg/mL in water or PBS. For complex spectra due to glycosylation, consider deglycosylating the ADC with an enzyme like PNGase F prior to analysis.[27]
-
Chromatography: Use a reversed-phase column suitable for proteins. Elute the ADC with a gradient from low to high percentage of Mobile Phase B.
-
Mass Spectrometry:
-
Acquire data in positive ion mode over an m/z range appropriate for large proteins (e.g., 1000-4000 m/z).
-
Use electrospray ionization (ESI) with optimized source parameters (e.g., capillary voltage, gas flow) for large molecules.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Calculate the mass of the conjugated linker-drug: Mass(this compound).
-
Determine the mass of the unconjugated antibody.
-
The mass of each ADC species should be: Mass(Antibody) + n × Mass(Linker-Drug), where 'n' is the number of conjugated drugs (the DAR).
-
The average DAR can be calculated from the relative abundance of each species in the deconvoluted spectrum.
-
-
| Mass Spectrometry Parameter | Recommended Condition |
| Ionization Mode | Positive ESI |
| Mass Range (m/z) | 1,000 - 4,500 |
| Fragmentor Voltage | 250 V |
| Capillary Voltage | 4,500 V |
| Drying Gas Flow | 14 L/min |
| Drying Gas Temp | 225°C |
| This table provides example starting parameters and will require optimization.[26] |
| Species | Expected Mass Shift from Unconjugated Antibody (Da) |
| DAR = 2 | +2 × Mass(this compound) |
| DAR = 4 | +4 × Mass(this compound) |
| DAR = 6 | +6 × Mass(this compound) |
| DAR = 8 | +8 × Mass(this compound) |
| Note: The exact mass of the linker-drug will depend on the specific variant used (e.g., with or without a PEG spacer). |
Protocol 3: In Vitro Cathepsin B Cleavage Assay
This assay confirms that the Val-Cit linker is cleavable by its target enzyme, Cathepsin B, which is crucial for the intended mechanism of action of the ADC.[][19][29]
-
Reagents:
-
Recombinant Human Cathepsin B.
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5.
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh).
-
Your ADC at a known concentration (e.g., 10 µM).
-
Reaction Stop Solution (e.g., Acetonitrile with an internal standard for LC-MS analysis).
-
-
Procedure:
-
Enzyme Activation: Pre-incubate Cathepsin B in Activation Buffer for 15 minutes at 37°C.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Add the activated Cathepsin B to the ADC solution to start the reaction. A typical final enzyme concentration is 20-100 nM.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and immediately quench it by adding it to the Stop Solution.
-
Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of released MMAE payload over time.
-
Diagrams and Workflows
Visual representations of the mechanism of action and experimental workflows.
Caption: MMAE payload is released from the ADC inside the cancer cell lysosome via Cathepsin B cleavage of the Val-Cit linker. The free MMAE then binds to tubulin, inhibiting microtubule polymerization, which leads to cell cycle arrest and apoptosis.[17][29][30][31]
Caption: Workflow for creating and analyzing an ADC. An azide-modified antibody is conjugated to the DBCO-linker via copper-free click chemistry. The resulting ADC is purified and then analyzed by HIC-HPLC and LC-MS to determine its quality attributes.
References
- 1. rsc.org [rsc.org]
- 2. news-medical.net [news-medical.net]
- 3. This compound | AxisPharm [axispharm.com]
- 4. Dipeptide-2(24587-37-9) 13C NMR spectrum [chemicalbook.com]
- 5. This compound, ADC linker, 2768446-73-5 | BroadPharm [broadpharm.com]
- 6. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 8. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. This compound | ResBioAgro [resbioagro.com]
- 15. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. agilent.com [agilent.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. agilent.com [agilent.com]
- 28. lcms.cz [lcms.cz]
- 29. benchchem.com [benchchem.com]
- 30. vectorlabs.com [vectorlabs.com]
- 31. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to DBCO-Val-Cit-PAB-MMAE and Other ADC Linkers for Advanced Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) at the forefront of this innovation. The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in the safety and efficacy of an ADC. This guide provides a comprehensive comparison of the DBCO-Val-Cit-PAB-MMAE linker system with other prominent ADC linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation ADCs.
The Architecture of a Modern ADC: The this compound System
The this compound drug-linker represents a sophisticated approach to ADC design, integrating three key components:
-
DBCO (Dibenzocyclooctyne): A key component for bioorthogonal chemistry, the DBCO group facilitates a highly selective and efficient copper-free "click chemistry" reaction with azide-modified antibodies. This strain-promoted alkyne-azide cycloaddition (SPAAC) allows for precise, site-specific conjugation, leading to homogenous ADCs with a defined drug-to-antibody ratio (DAR).[1][2]
-
Val-Cit-PAB (Valine-Citrulline-p-aminobenzylcarbamate): This constitutes the cleavable linker component. The dipeptide, Valine-Citrulline, is specifically designed to be recognized and cleaved by Cathepsin B, a protease that is significantly upregulated in the lysosomal compartment of tumor cells.[3][] Following this enzymatic cleavage, the p-aminobenzylcarbamate (PAB) spacer undergoes a self-immolative 1,6-elimination reaction to release the unmodified cytotoxic payload.[]
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent, MMAE functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[] Its high cytotoxicity makes it an effective payload for targeted delivery via ADCs.
The concerted action of these components ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity, and unleashes its cytotoxic payload only upon internalization into the target cancer cell.
Comparative Analysis of ADC Linker Technologies
The choice of linker technology is a critical determinant of an ADC's therapeutic index. Here, we compare the this compound system to other major classes of ADC linkers: non-cleavable linkers and other cleavable linkers such as hydrazone and disulfide linkers.
Quantitative Data Summary
The following tables summarize the key performance characteristics of different ADC linker technologies based on published preclinical data. It is important to note that direct head-to-head comparisons in a single study are limited, and performance can vary depending on the specific antibody, payload, and tumor model used.
Table 1: In Vitro Plasma Stability of Different ADC Linker Types
| Linker Type | Representative Linker | Payload | Plasma Stability (Human) | Key Findings | Reference(s) |
| Protease-Cleavable | Val-Cit-PAB | MMAE | High (<1% MMAE release after 6 days) | Generally stable in human and monkey plasma, but can show instability in rodent plasma due to carboxylesterase activity. | [6] |
| Non-Cleavable | SMCC | DM1 | Very High (<0.01% payload release after 7 days) | Offers superior plasma stability, leading to a lower risk of off-target toxicity. | [6] |
| pH-Sensitive | Hydrazone | Doxorubicin | Moderate to Low | Prone to hydrolysis in systemic circulation, which can lead to premature drug release and higher systemic toxicity. | [3][7] |
| Redox-Sensitive | Disulfide | DM1 | Moderate | Stability can be modulated by steric hindrance around the disulfide bond. | [7] |
Table 2: Bystander Effect of Different ADC Linker Types
| Linker Type | Representative Linker | Payload Permeability | Bystander Effect | Mechanism | Reference(s) |
| Protease-Cleavable | Val-Cit-PAB | High (for MMAE) | Strong | Release of the unmodified, membrane-permeable payload allows it to diffuse into and kill adjacent antigen-negative tumor cells. | [8][9][] |
| Non-Cleavable | SMCC | Low (for Lys-SMCC-DM1) | Weak to None | The released payload is attached to an amino acid residue, making it charged and generally unable to cross cell membranes efficiently. | [8] |
| pH-Sensitive | Hydrazone | Varies | Can be Strong | Releases the payload in the acidic tumor microenvironment or intracellularly, which can then diffuse to neighboring cells. | [11] |
| Redox-Sensitive | Disulfide | Varies | Can be Strong | Intracellular release of the payload in a reducing environment allows for potential diffusion to bystander cells. | [11] |
Table 3: In Vivo Efficacy of ADCs with Different Linker Technologies
| Linker Type | Representative ADC | Tumor Model | Efficacy | Key Findings | Reference(s) |
| Protease-Cleavable | Trastuzumab-vc-MMAE | NCI-N87 Gastric Cancer Xenograft | Significant tumor growth inhibition | Demonstrates potent anti-tumor activity in various preclinical models. | [12] |
| Non-Cleavable | Trastuzumab-DM1 (T-DM1) | KPL-4 Breast Cancer Xenograft | Significant tumor regression | Highly effective, particularly in tumors with homogenous antigen expression. | [8][9] |
| Protease-Cleavable (Novel) | Anti-CD30-cBu-Cit-MMAE | L-540 Hodgkin Lymphoma Xenograft | Greater tumor suppression than Val-Cit | Novel peptide linkers are being developed to improve stability and efficacy. | [1] |
| Disulfide | Anti-CD22-disulfide-MMAE | WSU-DLCL2 Lymphoma Xenograft | Similar efficacy to Val-Cit, but with a higher MTD | Demonstrates the potential for alternative cleavable strategies. | [1] |
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways.
Experimental Protocols
Reproducibility and standardization are paramount in the evaluation of ADC technologies. The following are detailed methodologies for key experiments cited in this guide.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: The ADC is incubated at a concentration of 100 µg/mL in plasma (human, monkey, rat, or mouse) at 37°C. Control samples are incubated in a buffer such as PBS.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Processing:
-
To measure intact ADC and drug-to-antibody ratio (DAR), the ADC can be captured using Protein A affinity chromatography.
-
To measure the released payload, the plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant containing the free drug is collected.
-
-
Analysis:
-
The intact ADC is analyzed by techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.
-
The free payload in the supernatant is quantified using LC-MS/MS.
-
In Vitro Bystander Killing Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC to kill antigen-negative bystander cells.
Methodology:
-
Cell Labeling: Antigen-negative bystander cells are labeled with a fluorescent marker (e.g., Green Fluorescent Protein - GFP) to distinguish them from the antigen-positive target cells.
-
Co-culture Seeding: Antigen-positive and labeled antigen-negative cells are seeded together in various ratios (e.g., 1:1, 1:3, 1:9) in a 96-well plate.
-
ADC Treatment: The co-culture is treated with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.
-
Incubation: The cells are incubated for a period of 72 to 120 hours.
-
Analysis: The viability of the antigen-negative (GFP-positive) cells is assessed using flow cytometry or high-content imaging. A significant reduction in the viability of the bystander cells in the presence of target cells and the ADC indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Grouping and Dosing: Mice are randomized into groups and treated with the ADC (at various doses), a vehicle control, and potentially other control antibodies or ADCs. Dosing is typically performed intravenously.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size or after a predetermined period.
-
Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
The this compound linker system represents a highly engineered and effective platform for the development of next-generation ADCs. The use of SPAAC for conjugation allows for the creation of homogenous ADCs, while the cathepsin-cleavable Val-Cit linker provides a robust mechanism for tumor-specific payload release. The potent bystander effect, enabled by the release of the membrane-permeable MMAE, is a significant advantage for treating heterogeneous tumors.
In comparison to other linker technologies, the Val-Cit-PAB system offers a favorable balance of plasma stability and conditional cleavage. While non-cleavable linkers provide superior stability and a potentially better safety profile, they lack the bystander effect and their efficacy is highly dependent on efficient ADC internalization and degradation. Older cleavable technologies like hydrazone linkers often suffer from inadequate plasma stability.
Ultimately, the optimal choice of linker technology depends on the specific target antigen, the tumor microenvironment, the nature of the payload, and the desired therapeutic outcome. This guide provides a framework for researchers and drug developers to make informed decisions in the design and evaluation of novel and more effective antibody-drug conjugates.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to ADC Linker Stability in Human Plasma
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) in systemic circulation is a critical factor influencing its therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity and diminished efficacy. This guide provides an objective comparison of the plasma stability of the Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker with other common cleavable linkers, supported by experimental data and detailed methodologies.
The ideal ADC linker must remain stable in the bloodstream to ensure the payload is delivered specifically to the target tumor cells.[1] Upon internalization into the target cell, the linker should then be efficiently cleaved to release the cytotoxic agent.[1] This guide focuses on the stability of various linkers in human plasma, a key consideration in the preclinical and clinical development of ADCs.
Comparative Stability of Cleavable ADC Linkers in Human Plasma
The Val-Cit-PAB linker is a dipeptide linker designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of tumor cells.[2] This linker has demonstrated remarkable stability in human plasma.[3] However, it's important to note that the stability of the Val-Cit linker can be species-dependent, showing instability in rodent plasma due to the activity of the enzyme carboxylesterase 1C (Ces1C).[4] This highlights the importance of selecting appropriate preclinical models.
In comparison to other cleavable linkers, such as hydrazone and disulfide linkers, the Val-Cit-PAB linker generally exhibits superior stability in human plasma. Hydrazone linkers, which are designed to be cleaved in the acidic environment of endosomes and lysosomes, have shown variable and often limited stability at the physiological pH of blood.[2][5] Disulfide linkers, which are cleaved in the reducing intracellular environment, can have their stability modulated by steric hindrance around the disulfide bond.[6]
To address the limitations of traditional linkers, next-generation linkers have been developed. For instance, the glutamic acid-valine-citrulline (Glu-Val-Cit) linker has been engineered to improve stability in rodent plasma while maintaining its susceptibility to cleavage by intracellular proteases.[4]
The following table summarizes publicly available data on the stability of various ADC linkers in human plasma. It is important to note that direct comparisons between different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
| Linker Type | Linker Example | Stability in Human Plasma | Reference |
| Peptide | Val-Cit-PAB | Reported to be over 100 times more stable than hydrazone linkers. | [3] |
| Val-Cit (tandem) | No payload loss observed after 1 week in rat plasma. | [7] | |
| Glu-Val-Cit | Stable in human plasma. | [4][8] | |
| Hydrazone | Phenylketone-derived | t1/2 ≈ 2 days | [5] |
| Silyl ether-based | t1/2 > 7 days | [5] | |
| Disulfide | SPDB | Stability is moderate and can be increased with steric hindrance. | [6] |
Experimental Protocol: In Vitro ADC Stability Assay in Human Plasma
The following is a generalized protocol for assessing the in vitro stability of an ADC in human plasma. The primary method for analysis is Liquid Chromatography-Mass Spectrometry (LC-MS), which is used to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage and payload release.[9][10]
Objective: To determine the rate of payload deconjugation from an ADC in human plasma over a specified time course.
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Human plasma (frozen, collected with anticoagulant such as citrate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A affinity chromatography resin or magnetic beads
-
Incubator capable of maintaining 37°C
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reagents for sample preparation (e.g., reduction and deglycosylation enzymes, if necessary)
Procedure:
-
ADC Preparation: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Plasma Incubation:
-
Thaw human plasma at 37°C.
-
Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL.
-
Incubate the plasma-ADC mixture at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72, and 96 hours).
-
Immediately freeze the collected samples at -80°C to halt any further degradation.
-
-
ADC Immunoaffinity Capture:
-
Thaw the plasma samples.
-
Add Protein A resin or beads to each sample to capture the ADC.
-
Incubate to allow for binding.
-
Wash the resin/beads with PBS to remove unbound plasma proteins.
-
-
Sample Elution and Preparation for LC-MS:
-
Elute the ADC from the Protein A support using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer).
-
Neutralize the eluted sample.
-
The sample can be further processed (e.g., reduction to separate heavy and light chains, deglycosylation) depending on the analytical strategy.
-
-
LC-MS Analysis:
-
Analyze the prepared samples by LC-MS to determine the DAR at each time point.
-
The mass shift corresponding to the attached linker-payload allows for the quantification of different drug-loaded species.
-
-
Data Analysis:
-
Calculate the average DAR for each time point.
-
Plot the average DAR as a function of time to determine the stability of the ADC.
-
The percentage of intact ADC can be calculated relative to the 0-hour time point.
-
Visualizing the Experimental Workflow and Linker Cleavage
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro ADC plasma stability assay.
Caption: Val-Cit-PAB linker stability and cleavage mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
The Efficacy of DBCO-Val-Cit-PAB-MMAE in Oncology Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the cytotoxic effects of Val-Cit-PAB-MMAE-based Antibody-Drug Conjugates (ADCs) across various cancer cell lines, supported by experimental data and protocols.
The DBCO-Val-Cit-PAB-MMAE is a sophisticated drug-linker system designed for the targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to cancer cells. This system is integral to the development of next-generation Antibody-Drug Conjugates (ADCs). The dibenzocyclooctyne (DBCO) group allows for a stable, covalent attachment to an azide-modified monoclonal antibody via copper-free click chemistry. The linker, comprising a valine-citrulline (Val-Cit) dipeptide and a p-aminobenzyl carbamate (B1207046) (PAB) self-emolative spacer, is engineered to be selectively cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. Upon cleavage, the linker releases the highly potent MMAE payload, which then disrupts the cellular microtubule network, leading to cell cycle arrest and apoptosis.[1][2]
Comparative Efficacy in Cancer Cell Lines
The in vitro cytotoxicity of ADCs utilizing a Val-Cit-PAB-MMAE linker system has been evaluated across a panel of human cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in these assessments.
A study investigating a trastuzumab-based ADC with a Val-Cit-PAB-MMAE derivative (mil40-15) demonstrated potent and selective cytotoxicity against HER2-positive cancer cell lines.[1] The IC50 values for this ADC, along with controls including the naked antibody (mil40), free MMAE, and a cell-impermeable MMAE conjugate (Cys-15), are summarized below.
| Cell Line | HER2 Status | ADC (mil40-15) IC50 (nM) | Naked Antibody (mil40) IC50 (nM) | Free MMAE IC50 (nM) | Cys-Linker-MMAE (Cys-15) IC50 (nM) |
| BT-474 | Positive | 0.29 | >1000 | 0.32 | 56.57 |
| HCC1954 | Positive | 2.76 | >1000 | 0.28 | 15.63 |
| NCI-N87 | Positive | 0.73 | 98.65 | 0.19 | 14.59 |
| MCF-7 | Negative | 203.40 | >1000 | 0.27 | 6.09 |
| MDA-MB-468 | Negative | >1000 | >1000 | 0.17 | 10.23 |
Data adapted from Wang Y, et al. Cancers (Basel). 2020.[1]
The data clearly indicates that the ADC exhibits significantly higher potency in HER2-positive cell lines (BT-474, HCC1954, and NCI-N87) as compared to HER2-negative cell lines (MCF-7 and MDA-MB-468)[1]. This highlights the target-dependent efficacy of the ADC. In contrast, free MMAE is highly cytotoxic to all cell lines, irrespective of their HER2 status, underscoring the importance of the antibody-mediated targeted delivery to minimize off-target toxicity[1]. The naked antibody alone showed minimal to no cytotoxic effect, confirming that the observed cell killing is attributable to the delivered MMAE payload[1].
Experimental Protocols
In Vitro Cytotoxicity Assay
The following protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the IC50 values of an ADC.
1. Cell Culture and Seeding:
-
Culture the desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at approximately 80% confluency using trypsin-EDTA.
-
Perform a cell count and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight to allow for cell attachment.
2. ADC and Control Compound Preparation and Treatment:
-
Prepare a stock solution of the ADC, naked antibody, free MMAE, and other controls in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compounds in complete culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells as a negative control.
3. Incubation:
-
Incubate the plates for a period of 72 to 96 hours at 37°C in a 5% CO2 incubator. The incubation time may vary depending on the cell line and the mechanism of action of the cytotoxic payload.
4. MTT Assay and Data Analysis:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells (considered 100% viable).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Visualizing the Process: Workflow and Mechanism
To better understand the experimental process and the mechanism of action, the following diagrams have been generated.
In Vitro Cytotoxicity Assay Workflow
Mechanism of Action of MMAE Payload
Conclusion
The this compound system represents a powerful tool in the development of targeted cancer therapies. The provided data demonstrates the high, target-specific potency of ADCs utilizing this technology. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers designing and evaluating their own ADC candidates. The selective cytotoxicity, driven by the specificity of the monoclonal antibody and the controlled release of the MMAE payload, underscores the potential of this approach to improve the therapeutic window of highly potent anticancer agents.
References
A Comparative Guide to the Cytotoxicity of DBCO-Val-Cit-PAB-MMAE Antibody-Drug Conjugates
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the DBCO-Val-Cit-PAB-MMAE drug-linker, focusing on the validation of its cytotoxic activity. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance of this ADC construct in relation to other common alternatives. This document outlines the fundamental mechanisms of action, presents available experimental data for cytotoxicity, and provides detailed protocols for key validation assays.
Introduction to this compound ADCs
The this compound system represents a sophisticated approach to ADC design, integrating three key components:
-
Dibenzocyclooctyne (DBCO): A key component for bioorthogonal, copper-free click chemistry. This allows for the site-specific and stable conjugation of the drug-linker to an azide-modified antibody, offering greater homogeneity and control over the drug-to-antibody ratio (DAR) compared to traditional methods.
-
Valine-Citrulline-p-Aminobenzylcarbamate (Val-Cit-PAB): A well-established, enzymatically cleavable linker system. The Val-Cit dipeptide is specifically designed to be cleaved by Cathepsin B, an enzyme that is often upregulated in the lysosomal compartment of tumor cells. The PAB moiety acts as a self-immolative spacer, ensuring the efficient and traceless release of the cytotoxic payload upon cleavage.
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent and a member of the auristatin family of microtubule inhibitors. Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug but is a highly effective payload in the context of ADCs.
Mechanism of Action
The cytotoxic effect of a this compound ADC is a multi-step process that begins with the specific targeting of cancer cells and culminates in the induction of apoptosis.
Once administered, the ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a tumor cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Val-Cit linker. This cleavage releases the highly potent MMAE payload into the cytoplasm of the cancer cell. Free MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death, or apoptosis.
Comparative Cytotoxicity Data
While direct, head-to-head comparative studies detailing the cytotoxicity of an ADC constructed with the precise this compound linker versus other linkers under identical conditions are limited in publicly available literature, we can compile and compare representative data from various studies on MMAE-based ADCs targeting the HER2 receptor. The following tables summarize in vitro cytotoxicity data (IC50 values) for different MMAE-based ADCs against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of HER2-Targeting MMAE ADCs
| ADC Construct | Cell Line | HER2 Expression | IC50 (pM) | Reference |
| Trastuzumab-vc-MMAE | SK-BR-3 | High | 55 | [1] |
| Trastuzumab-vc-MMAE | BT-474 | High | ~20-50 | [2] |
| Trastuzumab-vc-MMAE | NCI-N87 | High | ~20-50 | [2] |
| Trastuzumab-vc-MMAE | MCF-7 | Low | >11,000 | [1] |
| Trastuzumab (Cys-linker)-MMAE | BT-474 | High | ~10-100 | [3] |
| Trastuzumab (Cys-linker)-MMAE | HCC1954 | High | ~10-100 | [3] |
| Trastuzumab (Cys-linker)-MMAE | NCI-N87 | High | ~10-100 | [3] |
| Trastuzumab (Cys-linker)-MMAE | MCF-7 | Low | >10,000 | [3] |
Note: The data presented is a compilation from multiple sources and should be interpreted with consideration of the specific experimental contexts. Direct comparison is challenging due to variations in methodologies.
The data consistently demonstrates that MMAE-based ADCs exhibit potent cytotoxicity in the picomolar to low nanomolar range against HER2-positive cancer cell lines, while showing significantly less activity against HER2-negative cells, highlighting the target-specificity of the ADC approach. The this compound construct is expected to show similar high potency, with the added benefits of a more homogenous drug product due to the site-specific conjugation afforded by click chemistry.
Experimental Protocols
To validate the cytotoxicity of a this compound ADC, a series of in vitro assays are typically performed. Below are detailed protocols for key experiments.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC and control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the this compound ADC and control ADC in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Apoptosis (Caspase-3) Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
96-well microplate (black, clear bottom for fluorescent assays)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Assay buffer
-
Caspase-3 inhibitor (for control)
-
Microplate reader (colorimetric or fluorometric)
Protocol:
-
Culture and treat cells with the ADC as described in the MTT assay protocol.
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the chosen caspase-3 assay kit.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate to respective wells.
-
Prepare a reaction mixture containing the assay buffer and the caspase-3 substrate.
-
Add the reaction mixture to each well. Include a well with a caspase-3 inhibitor as a negative control.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.
-
Quantify caspase-3 activity relative to the untreated control.
Bystander Effect Assay
This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.
Materials:
-
Antigen-positive and antigen-negative cell lines (the latter can be labeled with a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
96-well plates
-
This compound ADC
-
Flow cytometer or fluorescence microscope
Protocol:
-
Co-culture the antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for 72-96 hours.
-
Analyze the viability of the antigen-negative (e.g., GFP-positive) cell population using flow cytometry or by counting viable cells under a fluorescence microscope.
-
Compare the viability of the antigen-negative cells in the co-culture to that of a control culture of only antigen-negative cells treated with the same ADC concentrations. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.
Conclusion
The this compound ADC construct offers a powerful and precise tool for targeted cancer therapy. The combination of a highly potent cytotoxic payload (MMAE), a tumor-selective cleavable linker (Val-Cit-PAB), and a site-specific, stable conjugation chemistry (DBCO-azide click chemistry) results in a homogenous and effective ADC. The experimental protocols provided herein serve as a guide for the in vitro validation of the cytotoxicity of such ADCs, enabling researchers to quantitatively assess their potency, mechanism of action, and potential for bystander killing. The compiled data, while not a direct head-to-head comparison, strongly supports the high potency of MMAE-based ADCs against antigen-positive cancer cells.
References
Assessing the Bystander Effect of DBCO-Val-Cit-PAB-MMAE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the cytotoxic payload to kill not only antigen-positive target cells but also adjacent antigen-negative tumor cells. This phenomenon is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied. This guide provides a comprehensive comparison of the bystander effect of ADCs utilizing the DBCO-Val-Cit-PAB-MMAE drug-linker, placing it in context with other prominent ADC platforms. The data presented herein is supported by detailed experimental protocols to facilitate the evaluation of ADC candidates.
The bystander effect of an ADC constructed with a Val-Cit-PAB-MMAE linker is initiated upon the ADC's internalization into an antigen-positive (Ag+) tumor cell. The Valine-Citrulline (Val-Cit) linker is designed to be cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. This cleavage releases the potent microtubule inhibitor, monomethyl auristatin E (MMAE). Due to its high membrane permeability, the released MMAE can then diffuse out of the target cell and into the surrounding tumor microenvironment, where it can penetrate and kill neighboring antigen-negative (Ag-) cells.[1][2]
Comparative Analysis of ADC Payloads and their Bystander Effect
The choice of both the linker and the cytotoxic payload is pivotal in determining the extent of the bystander effect. The following tables provide a comparative overview of MMAE and other commonly used ADC payloads.
Table 1: In Vitro Cytotoxicity and Bystander Effect of Various ADC Payloads
| Payload Class | ADC Payload | Linker Type | Bystander Effect Potential | Target Cell Line | Bystander Cell Line | Co-culture IC50 (Ag- cells) | Reference |
| Auristatins | MMAE | Cleavable (e.g., Val-Cit) | High | HER2+ (N87, BT474, SKBR3) | HER2- (MCF7-GFP) | Dependent on Ag+ cell ratio and antigen expression | [3] |
| MMAF | Cleavable (e.g., mc) | Low to Negligible | CD30+ (Karpas 299) | CD30- (Karpas-35R) | No significant killing of bystander cells observed | [4][5] | |
| Topoisomerase I Inhibitors | DXd (Deruxtecan) | Cleavable (GGFG) | High | HER2+ (NCI-N87) | HER2- (MDA-MB-468) | Significant killing of bystander cells observed | [1][] |
| SN-38 | Cleavable | High | TROP-2+ | TROP-2- | Effective killing of bystander cells reported | [1] | |
| DNA-damaging Agents | PBD Dimers | Cleavable (e.g., Val-Ala) | High | EGFRvIII+ | EGFRvIII- | Potent bystander killing in preclinical models | [][7] |
Table 2: In Vivo Antitumor Efficacy in Admixed Tumor Models
| ADC Platform | Target | Admixed Tumor Model (Ag+ / Ag-) | Dosing | Outcome | Reference |
| cAC10-vcMMAE | CD30 | Karpas 299 (CD30+) / Karpas-35R (CD30-) | 3 mg/kg, single dose | Complete tumor remission | [4][5] |
| cAC10-vcMMAF | CD30 | Karpas 299 (CD30+) / Karpas-35R (CD30-) | 3 mg/kg, single dose | No tumor growth inhibition | [4][5] |
| Trastuzumab Deruxtecan (T-DXd) | HER2 | NCI-N87 (HER2+) / MDA-MB-468-Luc (HER2-) | Not specified | Significant reduction in HER2- cell population | [] |
| H5B14-MMAE | RON | H358, HT-29, L3.6pl, T-47D xenografts | 20 mg/kg, single injection | Inhibition of tumor growth in all models | [8] |
| 1A3-MMAE | Cleaved Amphiregulin | MCF7 and MCF7-F xenografts | 5 mg/kg, every 4 days for 6 injections | Regression of established breast cancer xenografts | [9] |
Experimental Protocols
To quantitatively assess the bystander effect of an ADC, a series of in vitro and in vivo experiments are essential.
In Vitro Co-Culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by co-culturing antigen-positive and antigen-negative cells.[1]
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive N87 cells) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[1]
-
Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.[1][10]
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[1] An isotype control ADC should be included.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-120 hours).
-
Data Analysis: Quantify the viability of the fluorescent Ag- cells using a plate reader or imaging system. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the culture medium from the Ag+ cells and can subsequently kill Ag- cells.[11]
Methodology:
-
Prepare Conditioned Medium: Seed Ag+ cells and treat them with the ADC for 48-72 hours.
-
Collect and Transfer: Collect the culture supernatant (conditioned medium), which now contains the released payload.
-
Treat Bystander Cells: Add the conditioned medium to a culture of Ag- cells.
-
Assess Viability: After a suitable incubation period, assess the viability of the Ag- cells. A reduction in viability indicates that a cell-permeable payload was released.
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.[4]
Methodology:
-
Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[1] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.[12]
-
ADC Administration: Once tumors reach a specified size, administer the ADC and control antibodies.
-
Tumor Monitoring: Monitor tumor growth over time using calipers and/or in vivo imaging of the luciferase-expressing Ag- cells.
-
Data Analysis: A significant reduction in the overall tumor volume and, more specifically, a decrease in the luciferase signal from the Ag- cells in the ADC-treated group compared to controls, provides strong evidence of an in vivo bystander effect.
Mechanism of MMAE-Induced Bystander Killing and Apoptosis
The bystander effect of a this compound ADC is a multi-step process that culminates in the apoptotic death of both antigen-positive and neighboring antigen-negative cells.
Once released into the cytoplasm of either an antigen-positive or a bystander cell, MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, which subsequently triggers the intrinsic apoptotic pathway.[13][14] Key events in MMAE-induced apoptosis include the activation of executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[14][15]
Conclusion
The this compound drug-linker system is designed to elicit a potent bystander effect, a crucial feature for the treatment of heterogeneous solid tumors. The cleavable Val-Cit linker and the high membrane permeability of the MMAE payload are the key determinants of this activity. When evaluating novel ADC candidates, it is imperative to conduct rigorous in vitro and in vivo studies, such as the co-culture and admixed tumor model assays detailed in this guide, to quantitatively assess and compare their bystander killing capabilities against established platforms. This comprehensive evaluation will enable the selection of ADC candidates with the highest potential for clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic efficacy of a novel humanized antibody-drug conjugate recognizing plexin-semaphorin-integrin domain in the RON receptor for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumor efficacy of an MMAE-conjugated antibody targeting cell surface TACE/ADAM17-cleaved Amphiregulin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Preclinical Comparison of Antibody-Drug Conjugates: DBCO-Val-Cit-PAB-MMAE and an Alternative
This guide provides a comparative analysis of the preclinical performance of antibody-drug conjugates (ADCs) utilizing the DBCO-Val-Cit-PAB-MMAE drug-linker system and an established alternative, Trastuzumab-DM1 (T-DM1). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy based on available preclinical data.
Introduction to the Compared Antibody-Drug Conjugates
This compound represents a sophisticated ADC platform. It employs a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, enabling site-specific conjugation to an antibody. The linker, Val-Cit-PAB, is designed to be stable in circulation and cleaved by lysosomal proteases like Cathepsin B within the target cancer cell. Upon cleavage, it releases the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), a microtubule-disrupting agent.
Trastuzumab-DM1 (T-DM1, Ado-trastuzumab emtansine) is a clinically approved ADC for HER2-positive breast cancer. It consists of the monoclonal antibody Trastuzumab, which targets the HER2 receptor, linked to the cytotoxic agent DM1 (a maytansinoid derivative) via a stable, non-cleavable thioether linker (SMCC). DM1 also functions by inhibiting microtubule assembly. The non-cleavable linker design means that the payload is released upon lysosomal degradation of the antibody itself.[1][2]
Mechanism of Action
This compound Signaling Pathway
The ADC binds to a target antigen on the cancer cell surface and is internalized, typically through endocytosis. Inside the cell, the ADC is trafficked to the lysosome. The low pH and presence of proteases, such as Cathepsin B, within the lysosome facilitate the cleavage of the Val-Cit linker.[3] This releases the self-immolative p-aminobenzylcarbamate (PAB) spacer, which in turn liberates the active MMAE payload into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization and leading to G2/M phase cell cycle arrest and subsequent apoptosis.
Trastuzumab-DM1 (T-DM1) Signaling Pathway
T-DM1 follows a similar initial pathway of binding to the HER2 receptor and internalization. However, due to its non-cleavable linker, the release of the cytotoxic payload, DM1, relies on the complete proteolytic degradation of the Trastuzumab antibody within the lysosome. The resulting lysine-SMCC-DM1 metabolite is the active cytotoxic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis.[1][4]
Quantitative Data from Preclinical Studies
In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxicity data from preclinical studies of an ADC with a Val-Cit-PAB-MMAE linker (Erbitux-vc-PAB-MMAE) and Trastuzumab-DM1.
Table 1: In Vitro Performance of Erbitux-vc-PAB-MMAE
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| A549 | Non-small cell lung cancer | Proliferation Assay | Inhibition of proliferation | Effective inhibition observed[3] |
| A549 | Non-small cell lung cancer | Cell Cycle Analysis | Cell cycle arrest | Arrested cell cycle at G2/M phase[3] |
Table 2: In Vitro Performance of Trastuzumab-DM1 (T-DM1)
| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |
| KMCH-1 | Biliary Tract Cancer | DNA Quantification | Cell Growth Inhibition | 0.031 µg/mL | [5] |
| Mz-ChA-1 | Biliary Tract Cancer | DNA Quantification | Cell Growth Inhibition | 1.3 µg/mL | [5] |
| KKU-100 | Biliary Tract Cancer | DNA Quantification | Cell Growth Inhibition | 4.3 µg/mL | [5] |
| SK-BR-3 | Breast Cancer | MTT Assay | Relative Viability | ~0.01 µg/mL | [6] |
| AU-565 | Breast Cancer | MTT Assay | Relative Viability | ~0.01 µg/mL | [6] |
| SKOV-3 | Ovarian Cancer | MTT Assay | Relative Viability | 1.2 µg/mL | [6] |
| HCC1954 | Breast Cancer | MTT Assay | Relative Viability | ~0.01 µg/mL | [6] |
| MDA-MB-453 | Breast Cancer | MTT Assay | Relative Viability | ~1 µg/mL | [6] |
In Vivo Efficacy
The following tables summarize the in vivo efficacy data from preclinical xenograft models.
Table 3: In Vivo Efficacy of Erbitux-vc-PAB-MMAE
| Xenograft Model | Cancer Type | Treatment | Result |
| A549 | Non-small cell lung cancer | Erbitux-vc-PAB-MMAE | Effectively inhibited tumor growth via promoting apoptosis[3] |
Table 4: In Vivo Efficacy of Trastuzumab-DM1 (T-DM1)
| Xenograft Model | Cancer Type | Treatment | Endpoint | Result | Reference |
| KMCH-1 | Biliary Tract Cancer | 20 mg/kg T-DM1 | Tumor Growth Inhibition (Day 21) | 108% | [5] |
| Mz-ChA-1 | Biliary Tract Cancer | 20 mg/kg T-DM1 | Tumor Growth Inhibition (Day 21) | 75% | [5] |
| KKU-100 | Biliary Tract Cancer | 20 mg/kg T-DM1 | Tumor Growth Inhibition (Day 21) | No significant efficacy | [5] |
| NCI-N87 | Gastric Cancer | T-DM1 | Tumor Growth | Complete pathological response in 50% of mice | [7] |
| OE-19 | Gastric Cancer | T-DM1 | Tumor Growth | Complete pathological response in all mice | [7] |
| JIMT-1 | Breast Cancer | T-DM1 | Tumor Growth | Partial but significant tumor growth inhibition | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure for assessing the in vitro cytotoxicity of ADCs.
Protocol Steps:
-
Cell Seeding: Plate tumor cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in culture medium. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of ADCs in a mouse xenograft model.
Protocol Steps:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation and growth. Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, vehicle control, and any relevant control antibodies (e.g., unconjugated antibody) to the respective groups via an appropriate route (e.g., intravenous injection).
-
Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the animals.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a pre-defined size or at a specified time point. Calculate tumor growth inhibition (TGI) and other relevant efficacy parameters.
Conclusion
This guide provides a comparative overview of the preclinical data for ADCs utilizing a cleavable Val-Cit-PAB-MMAE linker system and the non-cleavable linker in T-DM1. The provided data tables and experimental protocols offer a framework for researchers to understand and evaluate the performance of these different ADC technologies. The choice of linker and payload combination significantly impacts the in vitro and in vivo activity of an ADC, and these preclinical assessment methods are crucial for the development of novel and effective cancer therapeutics.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cleavable Linkers for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a cleavable linker is a cornerstone in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker's ability to remain stable in systemic circulation and selectively release its potent payload at the target site is paramount to achieving a wide therapeutic window. This guide provides an objective, data-driven comparison of the predominant classes of cleavable linkers, offering insights into their performance, supported by experimental data and detailed methodologies.
Core Concepts in Cleavable Linker Technology
Cleavable linkers are designed to be severed by specific physiological triggers that are ideally localized to the target tissue, such as the tumor microenvironment or intracellular compartments of cancer cells. This controlled release mechanism distinguishes them from non-cleavable linkers, which rely on the complete degradation of the carrier molecule to liberate the payload. The primary categories of cleavable linkers are based on their susceptibility to chemical or enzymatic cleavage.
Comparative Performance of Cleavable Linkers
The choice of a cleavable linker significantly impacts the pharmacokinetic profile, efficacy, and toxicity of a drug conjugate. The following tables summarize key quantitative data for different cleavable linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Table 1: In Vitro Plasma Stability of Common Cleavable Linkers
| Linker Type | Linker Example | Model System | Plasma Half-life (t½) | Key Findings |
| Hydrazone | Acid-cleavable | mAb-hydrazone-MMAE | 2.6 days (in human plasma) | Demonstrates pH-dependent stability, but can be prone to premature release in circulation compared to other linker types.[1] |
| Disulfide | Reducible | anti-CD70 mAb-disulfide-payload | Variable, can be unstable | Stability can be improved with steric hindrance around the disulfide bond.[1] |
| Dipeptide | Valine-Citrulline (Val-Cit) | mAb-ValCit-PABC-MMAE | ~230 days (in human plasma) | Exhibits high stability in human plasma but can be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), complicating preclinical evaluation in rodents.[1][2] |
| Dipeptide | Glutamic acid-Valine-Citrulline (EVCit) | anti-HER2-MMAF | Almost no cleavage after 14 days (in mouse plasma) | The addition of a hydrophilic amino acid enhances stability in mouse plasma.[3] |
| β-Glucuronide | Glucuronide-MMAE | anti-CD79b-MMAE | Remained mostly intact through day 12 (in rat plasma) | Demonstrates high stability in plasma with specific release by β-glucuronidase.[3] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | ADC Model | Target Cell Line | IC50 (ng/mL) | Key Findings |
| Dipeptide (Val-Cit) | Trastuzumab-ValCit-MMAE | N87 (High HER2) | 13 - 43 | Potent cytotoxicity in high antigen expressing cells, relatively independent of Drug-to-Antibody Ratio (DAR).[4] |
| Dipeptide (Val-Cit) | Trastuzumab-ValCit-MMAE | MDA-MB-361-DYT2 (Moderate HER2) | 25 - 80 (High DAR) vs. 1500 - 60000 (Low DAR) | Cytotoxicity is highly dependent on DAR in cells with moderate antigen expression.[4] |
| β-Galactosidase-cleavable | Trastuzumab-linker-MMAE | HER2+ cells | Lower IC50 than Val-Cit linked ADCs | Novel linker showing improved cytotoxicity over the standard Val-Cit linker.[5] |
| Exo-linker (exo-EVC-Exatecan) | Trastuzumab-Exo-linker-Exatecan | NCI-N87 | Superior tumor inhibitory effects compared to T-DXd | The novel exo-linker platform demonstrates enhanced efficacy.[6] |
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involved in the action of antibody-drug conjugates with cleavable linkers.
ADC Internalization and Payload Release Pathway
Caption: Generalized workflow of ADC action from extracellular binding to intracellular payload release and cell death.
Cleavable Linker Mechanisms
Caption: Overview of the primary enzymatic and chemical cleavage mechanisms for different linker types.
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.
Protocol 1: In Vitro Plasma Stability Assay
This protocol describes a general method to assess the stability of an ADC in plasma.
Objective: To determine the rate of payload release from an ADC in plasma from different species over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, rat, and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity chromatography resin
-
Elution buffer (e.g., 0.1 M glycine, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma/ADC mixture.
-
Immunoaffinity Capture: Immediately add the aliquot to a slurry of Protein A/G resin and incubate to capture the ADC.
-
Washing: Wash the resin with PBS to remove unbound plasma proteins.
-
Elution: Elute the ADC from the resin using the elution buffer and immediately neutralize the eluate.
-
Analysis: Analyze the eluate by LC-MS/MS to determine the drug-to-antibody ratio (DAR).
-
Data Analysis: Plot the average DAR versus time to determine the plasma half-life of the linker.
Protocol 2: Cathepsin B Cleavage Assay (Fluorometric)
This protocol describes a method to evaluate the susceptibility of a peptide linker to cleavage by Cathepsin B.
Objective: To measure the rate of cleavage of a fluorogenic peptide substrate by recombinant human Cathepsin B.
Materials:
-
Recombinant Human Cathepsin B
-
Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it in the Activation Buffer for 15 minutes at room temperature.[7]
-
Reaction Setup: In the wells of the microplate, add the assay buffer, the fluorogenic substrate, and the activated Cathepsin B. Include control wells with inhibitor and wells without the enzyme.
-
Incubation: Incubate the plate at 37°C in a fluorescence microplate reader.
-
Measurement: Monitor the increase in fluorescence intensity over time (e.g., every 5 minutes for 1-2 hours) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Calculate the rate of cleavage from the linear portion of the fluorescence versus time plot. Compare the rates for different peptide substrates to determine their relative susceptibility to Cathepsin B cleavage.[7]
Conclusion
The selection of a cleavable linker is a critical decision in the development of targeted therapies. While dipeptide linkers like Val-Cit have been the gold standard, demonstrating a good balance of plasma stability and efficient intracellular release, novel linker technologies continue to emerge with improved properties.[8] A thorough understanding of the different cleavage mechanisms, coupled with rigorous in vitro and in vivo characterization, is essential for optimizing the therapeutic window of these promising therapeutics. The data and protocols presented in this guide serve as a valuable resource for researchers in the rational design and evaluation of next-generation drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteases for Screening and Validation of ADC Linker | ACROBiosystems [acrobiosystems.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Antibody-Drug Conjugates: Benchmarking DBCO-Val-Cit-PAB-MMAE Against Approved Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. This guide provides an objective comparison of the experimental ADC technology, DBCO-Val-Cit-PAB-MMAE, against three clinically approved and impactful ADCs: Kadcyla® (T-DM1), Adcetris® (Brentuximab Vedotin), and Enhertu® (Trastuzumab Deruxtecan). This analysis is supported by a review of available preclinical and clinical data to inform researchers and drug developers on the nuances of ADC design and performance.
Introduction to the Compared Antibody-Drug Conjugates
The therapeutic efficacy and safety of an ADC are intricately linked to its core components: the monoclonal antibody (mAb), the linker, and the cytotoxic payload. The technologies behind the approved ADCs and the experimental this compound system are diverse, each with distinct advantages and liabilities.
-
Kadcyla® (Ado-trastuzumab emtansine, T-DM1) is a HER2-targeted ADC approved for HER2-positive breast cancer. It features a non-cleavable linker, ensuring that the payload is released primarily upon lysosomal degradation of the antibody.
-
Adcetris® (Brentuximab vedotin) targets the CD30 receptor, a hallmark of certain lymphomas. It employs a protease-cleavable linker designed to release its payload within the tumor cell.[1][2]
-
Enhertu® (Trastuzumab deruxtecan) is another HER2-targeted ADC that has demonstrated significant efficacy in breast and other solid tumors.[3][4] It utilizes a cleavable linker and a potent topoisomerase I inhibitor payload, notable for its high drug-to-antibody ratio (DAR) and bystander killing effect.[3]
-
This compound represents a sophisticated, experimental ADC payload-linker system. It is designed for site-specific conjugation to an antibody via a Dibenzocyclooctyne (DBCO) group, which reacts with an azide-modified antibody in a copper-free "click chemistry" reaction. This allows for precise control over the DAR. The Val-Cit-PAB component is a well-established protease-cleavable linker that releases the potent tubulin inhibitor, monomethyl auristatin E (MMAE).[5]
Comparative Data on ADC Characteristics and Efficacy
The following tables summarize the key features and available performance data for the compared ADCs. It is important to note that direct head-to-head preclinical data for a specific ADC utilizing the this compound system is not publicly available. Therefore, the data presented for this experimental ADC is based on the known characteristics of its components and representative data from other ADCs employing similar site-specific conjugation and linker-payload technologies.
Table 1: Comparison of ADC Components and Characteristics
| Feature | Kadcyla® (T-DM1) | Adcetris® (Brentuximab Vedotin) | Enhertu® (Trastuzumab Deruxtecan) | This compound ADC (Representative) |
| Target Antigen | HER2 | CD30 | HER2 | Variable (Depends on mAb) |
| Antibody | Trastuzumab (humanized IgG1) | cAC10 (chimeric IgG1) | Trastuzumab (humanized IgG1) | Variable |
| Linker | SMCC (non-cleavable thioether) | Val-Cit (protease-cleavable) | Tetrapeptide (protease-cleavable) | DBCO-Val-Cit-PAB (protease-cleavable, site-specific) |
| Payload | DM1 (Maytansinoid, tubulin inhibitor) | MMAE (Auristatin, tubulin inhibitor) | DXd (Topoisomerase I inhibitor) | MMAE (Auristatin, tubulin inhibitor) |
| DAR | ~3.5 | ~4 | ~8 | Controlled (e.g., 2 or 4) |
| Conjugation | Lysine conjugation (stochastic) | Cysteine conjugation (stochastic) | Cysteine conjugation (stochastic) | Azide-DBCO click chemistry (site-specific) |
| Bystander Effect | Limited | Yes | Yes | Yes |
Table 2: Comparative In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line (Target Expression) | Kadcyla® (T-DM1) | Adcetris® (Brentuximab Vedotin) | Enhertu® (Trastuzumab Deruxtecan) | Val-Cit-PAB-MMAE ADC (Representative) |
| SK-BR-3 (HER2-high) | ~10-100 ng/mL | N/A | ~1-10 ng/mL | N/A |
| JIMT-1 (HER2-moderate) | ~100-500 ng/mL | N/A | ~10-50 ng/mL | N/A |
| Karpas-299 (CD30-positive) | N/A | ~1-10 ng/mL | N/A | N/A |
| MDA-MB-468 (Target-negative) | >1000 ng/mL | >1000 ng/mL | >1000 ng/mL | >1000 ng/mL |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources.[6][7] N/A indicates not applicable as the ADC does not target the relevant antigen for that cell line. Representative data for a Val-Cit-PAB-MMAE ADC would be expected to be in the low ng/mL range on target-positive cells.
Table 3: Comparative Plasma Stability
| ADC | Linker Type | Stability in Human Plasma | Stability in Mouse Plasma | Key Considerations |
| Kadcyla® (T-DM1) | Non-cleavable (SMCC) | High | High | Linker is generally stable, payload release depends on antibody degradation.[8] |
| Adcetris® (Brentuximab Vedotin) | Cleavable (Val-Cit) | High | Moderate to Low | Susceptible to premature cleavage by mouse carboxylesterase 1C, which is not a major concern in humans.[9] |
| Enhertu® (Trastuzumab Deruxtecan) | Cleavable (Tetrapeptide) | High | High | Linker designed for enhanced stability and specific cleavage by tumor-associated proteases. |
| This compound ADC | Cleavable (Val-Cit) | High | Moderate to Low | Similar to Adcetris, the Val-Cit component's stability in preclinical mouse models needs careful consideration during development. |
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the distinct mechanisms of action of the compared ADCs and a general workflow for their preclinical evaluation.
Caption: Mechanisms of Action for Compared ADCs.
Caption: General Preclinical Evaluation Workflow for ADCs.
Detailed Experimental Protocols
Robust and reproducible experimental data are the cornerstone of ADC development. The following table outlines generalized protocols for key in vitro and in vivo assays used to characterize and compare ADCs.
Table 4: Standard Experimental Protocols for ADC Characterization
| Experiment | Objective | General Methodology | Key Parameters Measured |
| In Vitro Cytotoxicity Assay | To determine the potency of the ADC against target and non-target cancer cell lines. | 1. Seed cancer cells in 96-well plates. 2. Treat with serial dilutions of the ADC for 72-120 hours. 3. Assess cell viability using assays like MTT or CellTiter-Glo®. 4. Plot dose-response curves to calculate the half-maximal inhibitory concentration (IC50). | IC50 values. |
| Bystander Killing Effect Assay | To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells. | 1. Co-culture antigen-positive and antigen-negative (e.g., GFP-labeled) cells. 2. Treat with the ADC. 3. After a set incubation period, measure the viability of the antigen-negative cell population specifically (e.g., by flow cytometry or fluorescence imaging). | Percentage of antigen-negative cell death. |
| In Vitro Plasma Stability Assay | To assess the stability of the linker and the rate of premature payload release in plasma. | 1. Incubate the ADC in human and mouse plasma at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours). 2. At each time point, measure the amount of intact ADC (e.g., by ELISA or LC-MS) and/or the amount of released free payload (by LC-MS/MS). | ADC half-life, percentage of intact ADC over time, rate of payload release. |
| In Vivo Efficacy Study (Xenograft Model) | To evaluate the anti-tumor activity of the ADC in a living organism. | 1. Implant human tumor cells subcutaneously into immunocompromised mice. 2. Once tumors reach a specified size, randomize mice into treatment groups (vehicle, antibody alone, ADC). 3. Administer treatment intravenously at specified doses and schedules. 4. Monitor tumor volume and body weight over time. | Tumor growth inhibition (TGI), tumor regression, overall survival. |
Discussion and Future Perspectives
The comparison of Kadcyla, Adcetris, and Enhertu with the this compound technology highlights the evolution of ADC design.
-
Linker and Payload Matter: The shift from non-cleavable to cleavable linkers and the exploration of different payload classes (tubulin inhibitors vs. topoisomerase I inhibitors) have significantly impacted ADC efficacy. Enhertu's success, in part, is attributed to its highly potent payload and its ability to induce a strong bystander effect, making it effective even in tumors with heterogeneous HER2 expression.[3]
-
The Importance of DAR and Site-Specific Conjugation: The this compound system's key advantage lies in the potential for site-specific conjugation. This "click chemistry" approach allows for the generation of a homogeneous ADC population with a defined DAR.[5] This is in contrast to the stochastic conjugation methods used for the approved ADCs, which result in a heterogeneous mixture of species with varying DARs. A homogeneous product can lead to a more predictable pharmacokinetic profile, a wider therapeutic window, and simplified manufacturing and characterization processes.
-
Preclinical to Clinical Translation: The observed instability of the Val-Cit linker in mouse plasma, due to the activity of carboxylesterase 1C, is a critical consideration for the preclinical evaluation of ADCs like Adcetris and those utilizing the this compound system.[9] While this may not be reflective of human plasma stability, it underscores the importance of multi-species plasma stability studies and careful interpretation of preclinical efficacy and toxicology data.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthon’s SYD985 outperforms Kadcyla in vitro and in vivo [gabionline.net]
- 3. Enhertu set to become a blockbuster drug after outperforming Kadcyla [pharmaceutical-technology.com]
- 4. What are the market competitors for Kadcyla? [synapse.patsnap.com]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. researchgate.net [researchgate.net]
- 7. sartorius.com [sartorius.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DBCO-Val-Cit-PAB-MMAE: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Potent Cytotoxic Agent
DBCO-Val-Cit-PAB-MMAE is a complex molecule integral to the development of Antibody-Drug Conjugates (ADCs), combining a potent cytotoxic agent (Monomethyl Auristatin E or MMAE) with a linker system. Due to the inherent toxicity of MMAE, a tubulin inhibitor, stringent disposal procedures must be followed to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound in a research setting.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with the utmost caution in a controlled laboratory environment.
-
Engineering Controls : All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] An accessible safety shower and eye wash station are mandatory.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE at all times, including a lab coat, double gloves (nitrile or other chemically resistant material), and safety goggles.[1][2]
-
Hazard Awareness : this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] MMAE, a component of this product, is a highly potent cytotoxic agent.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound waste, including unused product, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste : All solid waste contaminated with this compound, including gloves, lab coats, pipette tips, vials, and absorbent pads, must be segregated as "cytotoxic waste".[1][2] This waste should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container.[2][3] These containers are often color-coded, for instance, with purple or red markings, to distinguish them from other waste streams.[3][4]
-
Liquid Waste : All liquid waste, including stock solutions, experimental solutions, and solvent rinses, must be collected in a dedicated, sealed, and properly labeled hazardous waste container.[1] Do not mix this waste with other chemical or biological waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1]
-
Sharps Waste : Any contaminated sharps, such as needles, syringes, or glass ampules, must be placed in a puncture-proof sharps container that is also labeled as cytotoxic waste.[2][3]
2. Decontamination of Work Surfaces and Equipment:
-
Following any handling or disposal activities, thoroughly decontaminate all work surfaces and non-disposable equipment.
-
A recommended procedure involves scrubbing the surfaces with alcohol.[1]
-
All materials used for decontamination, such as wipes or absorbent pads, must be disposed of as solid cytotoxic waste.[2]
3. Chemical Deactivation (Consult with EHS):
-
For residual amounts of the pure compound or concentrated solutions, chemical deactivation may be an option before final disposal.
-
Common deactivating agents for potent compounds include solutions of sodium hypochlorite (B82951) (bleach) or potassium permanganate.[1]
-
Crucially, the specific concentration, reaction time, and safety precautions for deactivation must be determined in consultation with your institution's EHS department. [1] Deactivation reactions can be exothermic and require careful execution within a chemical fume hood.[1]
4. Final Disposal:
-
All collected cytotoxic waste, whether solid, liquid, or sharp, must be disposed of through your institution's official hazardous waste management program.[1]
-
Contact your EHS department to arrange for the pickup and final disposal of the waste containers.
-
The generally accepted method for the final destruction of cytotoxic compounds is high-temperature incineration.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling DBCO-Val-Cit-PAB-MMAE
Researchers and scientists in the field of drug development require robust safety and logistical information for handling potent compounds like DBCO-Val-Cit-PAB-MMAE, a key component in the synthesis of antibody-drug conjugates (ADCs). Given its cytotoxic payload, Monomethyl Auristatin E (MMAE), stringent adherence to safety protocols is paramount to ensure personal and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Occupational Exposure Limits
This compound is a drug-linker conjugate used in the creation of ADCs.[1][2] The MMAE component is a potent tubulin inhibitor and antineoplastic agent, necessitating careful handling.[1][3] While specific occupational exposure limits (OELs) for the entire conjugate are not established, the OEL for the parent auristatin class of compounds is extremely low, underscoring the need for stringent containment.[3] The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4]
| Compound Class | Occupational Exposure Limit (OEL) | Key Hazards |
| Auristatins (e.g., MMAE) | As low as 5 ng/m³ (default for payloads with limited toxicity data)[3] | Fatal if swallowed or inhaled, may cause genetic defects, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, causes skin and eye irritation.[3] |
| This compound | Not established. Handled as a highly potent compound. | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[4] |
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive PPE protocol is mandatory when handling this compound. The required level of protection varies depending on the operation being performed. All handling of open containers, especially in powder form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment isolator to prevent aerosolization and exposure.[3]
| Operation | Required Personal Protective Equipment |
| Receiving and Inspection | Lab coat, safety glasses, one pair of nitrile gloves.[3] |
| Weighing and Reconstitution (in a BSC) | Solid-front, back-closing chemotherapy gown; two pairs of chemotherapy-tested nitrile gloves; safety goggles with side shields; NIOSH-approved respirator (e.g., N95) for powder form.[3][5] |
| General Laboratory Work (in designated area) | Lab coat, one pair of nitrile gloves, safety glasses.[3] |
Engineering Controls:
-
Primary Engineering Control: A certified Class II, Type B2 Biological Safety Cabinet (BSC) or a negative pressure isolator should be used for all manipulations of the powdered compound.[5]
-
Ventilation: Use local exhaust ventilation to direct airflow away from the operator. All exhaust air must be HEPA-filtered.[6]
-
Safety Stations: Ensure readily accessible safety showers and eyewash stations.[4][7]
Experimental Protocol: Reconstitution and Aliquoting
This protocol outlines the steps for safely reconstituting and aliquoting this compound powder.
Materials:
-
This compound powder in a sealed vial
-
Anhydrous solvent (e.g., DMSO), as recommended by the supplier[8]
-
Sterile, individually packaged syringes and needles
-
Sterile, conical-bottom microcentrifuge tubes or cryovials for aliquots
-
Pipettors and sterile, filtered pipette tips
-
Decontamination solution (e.g., 1% sodium hypochlorite (B82951) solution followed by 70% ethanol)
-
Designated cytotoxic waste containers (solid and liquid)
Procedure:
-
Preparation:
-
Reconstitution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Carefully uncap the vial, avoiding any sudden movements that could aerosolize the powder.[5]
-
Using a sterile syringe and needle, slowly add the calculated volume of the appropriate solvent to the vial. Direct the solvent stream down the inner wall of the vial to minimize frothing.[5]
-
Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking or vortexing.[5]
-
-
Aliquoting:
-
Once fully dissolved, use a new sterile syringe or a calibrated pipettor with a sterile, filtered tip to draw up the solution.
-
Dispense the desired aliquot volumes into the pre-labeled microcentrifuge tubes or cryovials.
-
Securely cap each aliquot vial.
-
-
Post-Handling:
-
Wipe down the exterior surfaces of all vials and equipment with a decontamination solution before removing them from the BSC.[5]
-
Dispose of all contaminated disposable materials (e.g., gloves, absorbent pads, pipette tips, needles, syringes) in the designated cytotoxic solid waste container located within the BSC.[5]
-
Decontaminate the interior surfaces of the BSC.
-
Doff PPE in the designated area, removing the outer gloves first, and dispose of it in the appropriate cytotoxic waste container.[5]
-
Wash hands thoroughly with soap and water after removing all PPE.[5]
-
-
Storage:
-
Store the reconstituted aliquots at the recommended temperature, typically -20°C or -80°C, to maintain stability.[1]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure.
-
Small Spill (<5 mL or 5 g within a BSC):
-
Large Spill (>5 mL or 5 g or any spill outside of a BSC):
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[4]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
Disposal Plan
All waste generated from handling this compound must be treated as cytotoxic and disposed of according to institutional and local regulations.
| Waste Type | Container Requirements | Disposal Method |
| Solid Waste (Gloves, gowns, absorbent pads, vials, pipette tips) | Puncture-resistant, leak-proof container with a tight-fitting lid, clearly labeled "Cytotoxic Waste" and with the biohazard symbol.[5] | High-temperature incineration by a licensed hazardous waste disposal service.[5] |
| Liquid Waste (Unused solutions, first-rinse of contaminated glassware) | Sealable, shatter-resistant container, clearly labeled "Cytotoxic Liquid Waste" and with the biohazard symbol.[5] | High-temperature incineration by a licensed hazardous waste disposal service.[5] |
By adhering to these stringent safety and handling guidelines, researchers can mitigate the risks associated with the highly potent ADC linker-payload, this compound, ensuring a safe and controlled laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, ADC linker, 2768446-73-5 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. DBCO-PEG4-Val-Cit-PAB-MMAE, ADC linker, 2129164-91-4 | BroadPharm [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
